molecular formula C5H12N2O2 B3179748 (3-Aminopropyl)glycine CAS No. 2875-41-4

(3-Aminopropyl)glycine

Cat. No.: B3179748
CAS No.: 2875-41-4
M. Wt: 132.16 g/mol
InChI Key: DHGYLUFLENKZHH-UHFFFAOYSA-N
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Description

(3-Aminopropyl)glycine is a useful research compound. Its molecular formula is C5H12N2O2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-aminopropylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c6-2-1-3-7-4-5(8)9/h7H,1-4,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGYLUFLENKZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3-Aminopropyl)glycine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropyl)glycine is a derivative of the simplest proteinogenic amino acid, glycine (B1666218).[1] Its structure incorporates an aminopropyl group attached to the nitrogen atom of glycine, resulting in a molecule with potential for diverse chemical interactions and biological activities. While research on this specific compound is not as extensive as for its parent molecule, glycine, it holds interest for various applications, from chemical synthesis to potential pharmacological roles. This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for this compound.

Chemical Structure and Identification

This compound, with the IUPAC name 2-(3-aminopropylamino)acetic acid, possesses a simple yet versatile molecular architecture.[2] The presence of two primary amine groups and a carboxylic acid group imparts amphoteric properties to the molecule, allowing it to exist in various ionic forms depending on the pH.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the available data is based on computational models.

PropertyValueSource
Molecular Formula C₅H₁₂N₂O₂[2]
Molecular Weight 132.16 g/mol [2]
CAS Number 2875-41-4[2]
IUPAC Name 2-(3-aminopropylamino)acetic acid[2]
Physical Form Solid, white to off-white
Boiling Point 287.8 ± 20.0 °C at 760 mmHg
XLogP3 -3.5[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 5[2]

Synthesis and Purification

Putative Synthesis Workflow

Synthesis_Workflow Reactant1 1,3-Diaminopropane (B46017) Reaction Nucleophilic Substitution (in suitable solvent, e.g., water or alcohol, with base to neutralize HCl) Reactant1->Reaction Reactant2 Chloroacetic Acid Reactant2->Reaction CrudeProduct Crude this compound (in reaction mixture with salts) Reaction->CrudeProduct Purification Purification CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

Note: The following are generalized protocols based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.

Synthesis: A common method for the synthesis of glycine and its derivatives is the amination of chloroacetic acid.[3]

  • Reaction Setup: A solution of 1,3-diaminopropane in a suitable solvent (e.g., water or a lower alcohol) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Addition of Reactant: A solution of chloroacetic acid, neutralized with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) to form sodium chloroacetate, is added dropwise to the 1,3-diaminopropane solution. The reaction is typically carried out at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture would likely contain the desired product along with unreacted starting materials and inorganic salts.

Purification: Purification of amino acids often involves crystallization or ion-exchange chromatography to remove impurities.

  • Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a water-alcohol mixture. The solubility of amino acids is generally high in water and decreases with the addition of organic solvents.[4]

  • Ion-Exchange Chromatography: Given the amphoteric nature of this compound, ion-exchange chromatography is a powerful purification technique. The crude product solution can be passed through a cation-exchange resin, which will retain the positively charged (at low pH) amino acid. After washing away neutral and anionic impurities, the product can be eluted with a basic solution.

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Spectral data for the dihydrochloride (B599025) salt is available.[5] The spectrum would show characteristic peaks for the propyl chain protons and the methylene (B1212753) protons adjacent to the nitrogen and carboxyl groups.
¹³C NMR Would show distinct signals for the different carbon atoms in the molecule.
Mass Spectrometry The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (132.16 g/mol ).
HPLC HPLC methods for underivatized amino acids, often using HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography, can be employed to assess purity.

Biological and Pharmacological Properties

While this compound is described as a glycine derivative, specific studies on its biological activity and mechanism of action are limited. It has been mentioned in the context of amino acid derivatives used as ergogenic supplements, which are substances that can enhance physical performance.[1] However, the specific effects and the underlying mechanisms for this compound have not been well-elucidated in the available literature.

Given its structural similarity to glycine, it is plausible that this compound could interact with glycine receptors or transporters, but this remains to be experimentally verified. Glycine itself is a major inhibitory neurotransmitter in the central nervous system, acting on strychnine-sensitive glycine receptors.[6] It also functions as a co-agonist at NMDA receptors, which are involved in excitatory neurotransmission.[7]

Further research is required to determine if this compound exhibits any of these activities or possesses novel pharmacological properties.

Potential Signaling Pathway Involvement

As the specific biological targets of this compound are not yet identified, a definitive signaling pathway cannot be described. However, based on the known roles of its parent compound, glycine, a hypothetical workflow for investigating its potential neurological effects can be proposed.

Biological_Investigation_Workflow Compound This compound BindingAssay Receptor Binding Assays (Glycine Receptors, NMDA Receptors) Compound->BindingAssay Electrophysiology Electrophysiological Studies (Patch-clamp on neurons) BindingAssay->Electrophysiology If binding is observed SignalingStudies Downstream Signaling Analysis (e.g., Ca²⁺ imaging, phosphorylation assays) Electrophysiology->SignalingStudies BehavioralStudies In Vivo Behavioral Studies (Animal models) SignalingStudies->BehavioralStudies Outcome Elucidation of Mechanism of Action BehavioralStudies->Outcome

Caption: A proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound is a structurally simple glycine derivative with potential for further investigation. This guide has summarized the available technical information on its chemical structure and properties. While detailed experimental protocols and a comprehensive biological profile are currently lacking in the public domain, the information provided serves as a valuable resource for researchers and scientists interested in exploring the synthesis, characterization, and potential applications of this compound. Further studies are warranted to fully elucidate its physicochemical characteristics and to uncover its pharmacological potential.

References

An In-depth Technical Guide to (3-Aminopropyl)glycine (CAS: 2875-41-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminopropyl)glycine, with the Chemical Abstracts Service (CAS) number 2875-41-4, is a glycine (B1666218) derivative that holds potential for various applications in research and development. This technical guide provides a comprehensive overview of its chemical and physical properties, along with available safety information. At present, detailed biological activity, specific mechanisms of action, and established experimental protocols for this compound are not extensively documented in publicly available scientific literature. This document serves as a foundational resource, summarizing the existing knowledge and identifying areas for future investigation.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(3-aminopropylamino)acetic acid, possesses a molecular formula of C5H12N2O2 and a molecular weight of 132.16 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2875-41-4[1]
IUPAC Name 2-(3-aminopropylamino)acetic acid[1]
Molecular Formula C5H12N2O2[1]
Molecular Weight 132.16 g/mol [1]
Boiling Point 287.8 ± 20.0 °C at 760 mmHg
Physical Form Solid
Purity Typically ≥95% (commercial grade)
Storage Temperature 4°C
XLogP3 -3.5[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]

Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 3-Aminopropan-1-ol step1 Protection of Amine in 3-Aminopropan-1-ol start1->step1 start2 Protected Glycine Derivative (e.g., Ethyl Bromoacetate) step3 Coupling with Glycine Derivative start2->step3 step2 Oxidation of Alcohol to Carboxylic Acid step1->step2 step2->step3 step4 Deprotection step3->step4 product This compound step4->product

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Mechanism of Action

Currently, there is a notable absence of specific data regarding the biological activity and mechanism of action of this compound in peer-reviewed literature. While it is a derivative of glycine, an important neurotransmitter and metabolic precursor, one cannot directly extrapolate the biological functions of glycine to this modified structure.[2]

Some commercial suppliers note that amino acid derivatives, in a very general sense, have been explored as ergogenic supplements, potentially influencing anabolic hormone secretion and providing fuel during exercise.[2] However, no specific studies were found to substantiate these claims for this compound.

A study on a more complex, structurally related compound, N′-(3-Aminopropyl)-N-(3′-(carbamoyl cholesteryl) propyl)-glycine amide, has shown its utility in forming liposomes for gene delivery. This suggests a potential application for derivatives of this compound in the field of drug delivery, though this is not a direct biological activity of the core molecule itself.

Further research, including in vitro and in vivo studies, is required to elucidate the specific biological targets, efficacy, and potential therapeutic applications of this compound.

Experimental Protocols

The lack of published research on the specific biological effects of this compound means there are no established, detailed experimental protocols available for this compound. For researchers interested in investigating this molecule, a logical experimental workflow would involve a series of screening and characterization assays.

Experimental_Workflow cluster_initial Initial Screening cluster_functional Functional Assays cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation screen1 Cytotoxicity Assays (e.g., MTT, LDH) func1 Cell-based Functional Assays (e.g., Calcium Imaging, Reporter Gene Assays) screen1->func1 screen2 Receptor Binding Assays (e.g., for Glycine Receptors) screen2->func1 mech1 Signaling Pathway Analysis (e.g., Western Blot for p-ERK) func1->mech1 mech2 Gene Expression Analysis (e.g., qPCR, RNA-seq) func1->mech2 func2 Enzyme Inhibition/Activation Assays invivo1 Animal Model of Disease mech1->invivo1 mech2->invivo1

Caption: Logical workflow for investigating the biological activity of this compound.

Safety Information

Based on commercially available safety data sheets, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion and Future Directions

This compound (CAS 2875-41-4) is a chemical compound with well-defined physical and chemical properties but limited available biological data. The information presented in this guide is based on data from chemical databases and supplier information. There is a clear need for further research to understand the synthesis, biological activity, and potential applications of this molecule. Future studies should focus on establishing a reliable synthesis protocol, screening for biological activity across various targets, and elucidating any relevant mechanisms of action. Such research will be crucial in determining the potential of this compound in drug development and other scientific disciplines.

References

(3-Aminopropyl)glycine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (3-Aminopropyl)glycine

For researchers, scientists, and drug development professionals, this document provides a concise technical overview of the amino acid derivative, this compound.

Physicochemical Properties

This compound is a derivative of the amino acid glycine (B1666218).[1] Its fundamental molecular properties are summarized below.

PropertyValueSource
Molecular Formula C5H12N2O2[1][2][3]
Molecular Weight 132.16 g/mol [1][2]
IUPAC Name 2-[(3-aminopropyl)amino]acetic acid[2]
CAS Number 2875-41-4[1]

Potential Biological Activity and Research Context

This compound belongs to the class of amino acid derivatives, which are explored for their potential to influence physiological processes.[1] While specific biological activities of this compound are not extensively detailed in the reviewed literature, the parent molecule, glycine, is known to have a broad spectrum of anti-inflammatory, cytoprotective, and immunomodulatory properties. Glycine acts as a neurotransmitter and is a substrate in the synthesis of several important biomolecules.[4] Derivatives of glycine are investigated for various applications, including their potential as antimicrobial agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not widely published. However, a general method for the green synthesis of N-substituted glycine derivatives can be adapted. Additionally, a standard cytotoxicity assay protocol is provided as a fundamental step in evaluating the biological activity of such compounds.

General Synthesis of N-Alkylated Glycine Derivatives

This protocol is a representative method for the synthesis of N-substituted glycine derivatives and may be adaptable for the synthesis of this compound.

  • Reaction Setup : A solution of an alkyl amine (22 mmol) in 3 mL of cold water is prepared.

  • Addition : This solution is added dropwise to 3 mL of an aqueous solution of chloroacetic acid (0.945 g, 10 mmol) in an ice bath.

  • Stirring : The mixture is stirred constantly for 24 hours.

  • Solvent Removal : The water is then completely removed using a rotary evaporator until a white precipitate is observed.

  • Purification : The resulting chloride salt is washed multiple times with pure acetone.

  • Final Product Isolation : The final product is obtained by acidifying with HCl to a pH of 2, followed by slow evaporation at room temperature and recrystallization with 1 M HCl.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cell lines.

  • Cell Seeding : Human Foreskin Fibroblast (HFF) cell lines are seeded in a 96-well plate and incubated.

  • Compound Treatment : The cells are incubated for 48 hours with various concentrations of the test compound (e.g., 100–1000 μM).

  • MTT Addition : Three hours before the end of the incubation, 20 μL of MTT solution (5 mg/mL) is added to the culture media.

  • Formazan (B1609692) Formation : The plate is incubated to allow for the formation of insoluble formazan crystals.

  • Solubilization : The supernatant is removed from each well, and 200 μL of DMSO is added to dissolve the formazan crystals.

  • Data Analysis : The absorbance is measured, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated to evaluate cytotoxicity.

Signaling Pathways

Specific signaling pathways for this compound have not been elucidated in the available literature. However, due to its structural similarity to glycine, it is plausible that it may interact with pathways modulated by glycine. Glycine is known to exert its effects through various receptors and signaling cascades, including:

  • Glycine Receptors (GlyRs) : These are ligand-gated chloride channels. Activation by glycine in non-neuronal cells can lead to changes in membrane potential, which in turn modulates intracellular calcium levels and downstream effects like proliferation and cytokine production.

  • NMDA Receptors : Glycine acts as a co-agonist at NMDA receptors, playing a role in glutamatergic neurotransmission.

  • NF-κB and HIF-1α Signaling : In the context of ischemic stroke, glycine has been shown to exert neuroprotective effects by inhibiting M1 microglial polarization via the suppression of the NF-κB p65/Hif-1α signaling pathway.

Further research is required to determine if this compound interacts with these or other signaling pathways.

Conceptual Experimental Workflow

The following diagram illustrates a general workflow for the investigation of a novel amino acid derivative like this compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies cluster_3 Data Analysis & Reporting synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity bioactivity Bioactivity Screening (e.g., antimicrobial, anti-inflammatory) cytotoxicity->bioactivity mechanism Mechanism of Action Studies (e.g., receptor binding, pathway analysis) bioactivity->mechanism animal_model Animal Model of Disease mechanism->animal_model efficacy Efficacy Evaluation animal_model->efficacy toxicity Toxicology Studies animal_model->toxicity data_analysis Statistical Analysis efficacy->data_analysis toxicity->data_analysis reporting Publication/Whitepaper data_analysis->reporting

Caption: A conceptual workflow for the research and development of a novel amino acid derivative.

References

The Multifaceted Biological Activities of (3-Aminopropyl)glycine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropyl)glycine, a structurally unique amino acid derivative, and its analogues represent a class of compounds with diverse and significant biological activities. Their structural similarity to the neurotransmitter glycine (B1666218) allows them to interact with a variety of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their quantitative data, the experimental methodologies used to determine their activities, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Quantitative Biological Activity Data

The biological activities of this compound derivatives are diverse, ranging from enzyme inhibition and receptor modulation to antimicrobial and cytotoxic effects. This section summarizes the available quantitative data for various derivatives, providing a comparative overview of their potency and selectivity.

Enzyme Inhibition

A notable biological activity of certain glycine derivatives is the inhibition of enzymes such as Vascular Adhesion Protein-1 (VAP-1), a key player in inflammatory processes.

Table 1: VAP-1 Inhibitory Activity of Glycine Amide Derivatives [1]

CompoundHuman VAP-1 IC50 (nM)Rat VAP-1 IC50 (nM)
17h 2.33.2
Lead Compound 1 3245

Note: Compound 17h is 3-chloro-4-{4-[5-(3-{[glycyl(methyl)amino]methyl}phenyl)pyrimidin-2-yl]piperazin-1-yl}benzoic acid.

Receptor Modulation: NMDA Receptor Glycine Site Agonism

(R)-2-amino-3-triazolpropanoic acid derivatives, which are analogues of glycine, have been shown to act as agonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a critical receptor in glutamatergic neurotransmission. Their activity varies depending on the GluN2 subunit composition of the receptor.

Table 2: Agonist Activity of (R)-2-amino-3-triazolpropanoic Acid Derivatives at NMDA Receptor Subtypes [2]

CompoundGluN1/2A EC50 (µM)GluN1/2B EC50 (µM)GluN1/2C EC50 (µM)GluN1/2D EC50 (µM)
13g 1.81.50.310.25
13i >100>1001116
Glycine 0.120.140.110.13
D-Serine 0.110.130.110.12

Note: EC50 values represent the concentration required to elicit a half-maximal response.

Antimicrobial Activity

Certain derivatives of glycine, specifically glycine-derived quaternary ammonium (B1175870) salts (QASs), have demonstrated significant antimicrobial activity against a range of microorganisms. The efficacy of these compounds is influenced by the length of their alkyl chain.

Table 3: Minimum Inhibitory Concentration (MIC) of Glycine-Derived Quaternary Ammonium Salts (DMGM-n)

CompoundS. aureus MIC (µmol/L)E. coli MIC (µmol/L)C. albicans MIC (µmol/L)
DMGM-12 102010
DMGM-14 5105
DMGM-16 5105

Note: DMGM-n refers to glycine-derived QASs with an alkyl chain of length 'n'. Data synthesized from a study on the biological activity of glycine and alanine (B10760859) derivatives of QASs.

Cytotoxicity

N-substituted glycine derivatives have been evaluated for their cytotoxic effects on human foreskin fibroblast (HFF) cell lines.

Table 4: Cytotoxicity of N-Substituted Glycine Derivatives against HFF Cell Line [3]

CompoundIC50 (µM) after 48h
Propylglycine 344
Butylglycine 287
Pentylglycine 215
Hexylglycine 188
Octylglycine 142
2-Aminoheptyl glycine 127

Note: IC50 represents the concentration required to inhibit 50% of cell growth.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Vascular Adhesion Protein-1 (VAP-1) Inhibition Assay[1]
  • Enzyme Source : Recombinant human and rat VAP-1.

  • Substrate : Benzylamine.

  • Assay Principle : The assay measures the production of hydrogen peroxide, a product of the VAP-1-catalyzed oxidation of benzylamine.

  • Procedure :

    • VAP-1 enzyme is pre-incubated with various concentrations of the test compound in a buffer solution.

    • The enzymatic reaction is initiated by the addition of benzylamine.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The amount of hydrogen peroxide produced is quantified using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase.

    • Fluorescence is measured using a microplate reader.

  • Data Analysis : IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

NMDA Receptor Agonist Activity Assay (Two-Electrode Voltage-Clamp Electrophysiology)[2]
  • Expression System : Xenopus laevis oocytes injected with cRNAs encoding rat NMDA receptor subunits (GluN1 and GluN2A-D).

  • Recording : Whole-cell currents are recorded using a two-electrode voltage-clamp amplifier.

  • Procedure :

    • Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

    • A baseline current is established in the presence of a saturating concentration of glutamate (B1630785) (e.g., 300 µM).

    • Increasing concentrations of the test compound (glycine analogue) are co-applied with glutamate.

    • The peak current response at each concentration is recorded.

  • Data Analysis : EC50 and maximal response (Rmax) values are determined by fitting the concentration-response data to a sigmoidal dose-response equation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Microorganisms : A panel of clinically relevant bacteria and fungi.

  • Culture Medium : Appropriate broth medium for each microorganism (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Procedure :

    • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • The plates are incubated at an appropriate temperature and duration for each microorganism.

  • Data Analysis : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)[3]
  • Cell Line : Human foreskin fibroblasts (HFF) or other relevant cell lines.

  • Reagent : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Assay Principle : This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

  • Procedure :

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

    • MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis : The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Modulation of NMDA Receptor Signaling

This compound derivatives that act as agonists at the glycine site of the NMDA receptor can potentiate glutamatergic neurotransmission. The binding of both glutamate and a glycine site agonist is required for the opening of the NMDA receptor ion channel, leading to an influx of Ca2+ ions. This calcium influx triggers a cascade of downstream signaling events that are fundamental for synaptic plasticity, learning, and memory.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 APG_Derivative This compound Derivative (Agonist) APG_Derivative->NMDA_Receptor Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates Plasticity Synaptic Plasticity, Learning & Memory Downstream->Plasticity Leads to

Caption: NMDA Receptor activation by this compound derivatives.

Experimental Workflow for Biological Activity Screening

The discovery and characterization of novel this compound derivatives with therapeutic potential typically follow a structured experimental workflow. This process begins with the synthesis of a library of compounds, followed by a series of in vitro and in vivo assays to evaluate their biological activity and pharmacological properties.

Experimental_Workflow Synthesis Compound Synthesis Library of this compound Derivatives Primary_Screening Primary Screening (e.g., Enzyme Inhibition, Receptor Binding) Synthesis->Primary_Screening Secondary_Assays Secondary Assays (e.g., Cell-based Assays, Cytotoxicity) Primary_Screening->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization In_Vivo In Vivo Studies (Animal Models of Disease) Lead_Optimization->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

Spectroscopic Characterization of N-alkylated Glycine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize N-alkylated glycine (B1666218) derivatives, a class of compounds with significant interest in pharmaceutical and biological research. By modifying the simple amino acid glycine through N-alkylation, researchers can modulate physicochemical properties, biological activity, and metabolic stability. Accurate and thorough characterization of these derivatives is paramount for understanding their structure-activity relationships and ensuring their quality and purity.

This guide details the application of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the elucidation of the chemical structures of N-alkylated glycine derivatives. It includes structured data tables for easy comparison of spectroscopic values and detailed experimental protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of N-alkylated glycine derivatives, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are routinely employed.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for a series of N-alkylated glycine derivatives. All shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Chemical Shifts (ppm) of N-alkylated Glycine Derivatives

CompoundSolvent-CH₃ / -CH₂- (Alkyl)-CH₂- (Glycine)-NH--COOH
Sarcosine (N-Methylglycine)D₂O2.74 (s, 3H)3.65 (s, 2H)--
N-EthylglycineD₂O1.28 (t, 3H), 3.15 (q, 2H)3.70 (s, 2H)--
N-PropylglycineD₂O0.95 (t, 3H), 1.68 (m, 2H), 3.05 (t, 2H)3.72 (s, 2H)--
N,N-DimethylglycineD₂O2.92 (s, 6H)3.71 (s, 2H)--
N-AcetylglycineD₂O2.04 (s, 3H)3.76 (d, 2H)7.99 (s, 1H)-

Table 2: ¹³C NMR Chemical Shifts (ppm) of N-alkylated Glycine Derivatives

CompoundSolvent-CH₃ / -CH₂- / -CH- (Alkyl)-CH₂- (Glycine)-C=O (Carboxyl)-C=O (Amide)
Sarcosine (N-Methylglycine)D₂O34.558.0172.5-
N-EthylglycineD₂O11.5, 43.056.5173.0-
N-PropylglycineD₂O10.8, 19.5, 50.056.2173.2-
N,N-DimethylglycineD₂O46.162.2171.0-
N-AcetylglycineD₂O24.246.1175.0174.5
Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of N-alkylated glycine derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the N-alkylated glycine derivative in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of carbon nuclei. A significantly higher number of scans (e.g., 1024 or more) is usually required.

    • Process and reference the spectrum in a similar manner to the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer lock_shim Lock and Shim insert->lock_shim tune Tune and Match Probe lock_shim->tune acquire Acquire Spectrum (1H or 13C) tune->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of N-alkylated glycine derivatives. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Data Presentation: Key Mass Spectral Fragments

The following table summarizes the expected exact masses and major fragment ions for several N-alkylated glycine derivatives.

Table 3: Mass Spectrometry Data (m/z) of N-alkylated Glycine Derivatives

CompoundMolecular FormulaExact Mass [M+H]⁺Key Fragment Ions (m/z) and Proposed Assignments
Sarcosine (N-Methylglycine)C₃H₇NO₂90.050444.0495 ([M-COOH]⁺), 30.0335 ([CH₂NHCH₃]⁺)
N-EthylglycineC₄H₉NO₂104.066058.0651 ([M-COOH]⁺), 44.0495 ([CH₂NHEt]⁺)
N-PropylglycineC₅H₁₁NO₂118.081772.0808 ([M-COOH]⁺), 58.0651 ([CH₂NHPr]⁺)
Experimental Protocol: Mass Spectrometry

A general protocol for the analysis of N-alkylated glycine derivatives by mass spectrometry, for example using an Electrospray Ionization (ESI) source coupled to a quadrupole analyzer, is as follows:

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode analysis.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ion source parameters, including the capillary voltage, cone voltage, source temperature, and desolvation gas flow and temperature. These parameters may require optimization for the specific compound.

    • Set the analyzer to scan a mass range appropriate for the expected molecular weight of the derivative and its fragments (e.g., m/z 50-300).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the full scan mass spectrum.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and inducing fragmentation through collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution (e.g., 1-10 µg/mL) calibrate Calibrate Mass Spectrometer setup Set Ion Source and Analyzer Parameters calibrate->setup introduce Introduce Sample (Direct Infusion or LC) setup->introduce acquire Acquire Full Scan and MS/MS Spectra introduce->acquire mass_confirm Confirm Exact Mass and Elemental Composition acquire->mass_confirm frag_analysis Analyze Fragmentation Pattern mass_confirm->frag_analysis

Mass Spectrometry Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For N-alkylated glycine derivatives, FTIR is particularly useful for confirming the presence of the carboxylic acid and secondary or tertiary amine functionalities.

Data Presentation: Characteristic FTIR Absorption Bands

The following table lists the characteristic FTIR absorption bands for several N-alkylated glycine derivative salts.[1][2]

Table 4: FTIR Absorption Bands (cm⁻¹) of N-alkylated Glycine Derivatives [1][2]

Compoundν(C=O)ν(N-H)ν(C-N)Other Key Bands
H₂EtGlyCl1753 (s)2976-2728 (m-s)1189 (s)1416 (s), 798 (s)
H₂(n-PrGly)Cl1749 (s)3008-2705 (m-s)1201 (s)1417 (s), 847 (s)
H₂(i-PrGly)Cl1747 (s)3002-2734 (m-s)1212 (s)1422 (s), 821 (s)
H₂(n-PrGly)NO₃1741 (s)3013-2757 (s)1216 (s)1307 (s, NO₃⁻)
H(n-PrGly)·1/3H₂O1752 (s)3064-2787 (s)1205 (s)1593 (w, COO⁻ asym), 1418 (s, COO⁻ sym)

(s) = strong, (m) = medium, (w) = weak

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining FTIR spectra of solid and liquid samples with minimal sample preparation.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid N-alkylated glycine derivative onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be in absorbance or transmittance units.

    • Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_data Data Interpretation clean Clean ATR Crystal background Collect Background Spectrum clean->background place_sample Place Sample on Crystal apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum identify_bands Identify Characteristic Absorption Bands collect_spectrum->identify_bands compare Compare with Reference Data identify_bands->compare

FTIR-ATR Experimental Workflow

Conclusion

The spectroscopic characterization of N-alkylated glycine derivatives is a critical step in their synthesis and application. NMR, MS, and FTIR provide complementary information that, when used in concert, allows for the unambiguous determination of their chemical structure. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of these techniques, along with practical data and protocols to aid in their own characterization efforts. The provided data tables and experimental workflows serve as a quick reference for the analysis of this important class of molecules.

References

(3-Aminopropyl)glycine in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropyl)glycine is a non-proteinogenic amino acid that presents a versatile scaffold for medicinal chemistry exploration. Its inherent structural features, combining a glycine (B1666218) backbone with a flexible aminopropyl side chain, offer multiple points for chemical modification to modulate physicochemical properties and biological activity. While research directly focused on this compound is nascent, its structural similarity to key neurotransmitters and other biologically active molecules suggests significant potential for the development of novel therapeutics. This guide provides a comprehensive overview of the current understanding and future prospects of this compound and its derivatives in medicinal chemistry, with a focus on their potential as modulators of key neurological targets.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the core molecule is essential for designing derivatives with desired pharmacokinetic profiles.

PropertyValueSource
Molecular Formula C5H12N2O2PubChem
Molecular Weight 132.16 g/mol PubChem
IUPAC Name 2-(3-aminopropylamino)acetic acidPubChem
CAS Number 2875-41-4Sigma-Aldrich[1][2][3]
Boiling Point 287.8 ± 20.0 °C at 760 mmHgSigma-Aldrich[1][2][3]
Physical Form SolidSigma-Aldrich[1][2][3]
Purity 95%Sigma-Aldrich[1][2][3]

Potential Therapeutic Applications and Biological Targets

The structural architecture of this compound makes it an attractive starting point for designing ligands for several important biological targets, primarily in the central nervous system.

GABA Transporter Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] Its concentration in the synaptic cleft is regulated by GABA transporters (GATs). Inhibition of these transporters can prolong the action of GABA, leading to a therapeutic effect in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. The glycine backbone of this compound provides a core structure that can be elaborated to interact with the binding sites of GATs.

NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, possesses a co-agonist binding site for glycine.[5] Modulation of this site can either enhance or decrease receptor activity, offering therapeutic potential in a range of neurological and psychiatric disorders, including schizophrenia and depression. The glycine moiety within this compound makes it a prime candidate for the development of novel NMDA receptor modulators.

Structure-Activity Relationships (SAR) of Related Glycine Derivatives

While specific SAR studies on this compound are not yet available, analysis of related N-substituted glycine derivatives provides valuable insights for future drug design. A 2023 study on the bioactivity of aliphatic N-substituted glycine derivatives highlighted the importance of the N-substituent in determining the biological properties of these compounds.

Table of IC50 Values for N-Substituted Glycine Derivatives against Human Foreskin Fibroblast (HFF) Cell Line (48h exposure)

CompoundN-SubstituentIC50 (µM)
PropylglycinePropyl> 500
ButylglycineButyl450 ± 25
sec-Butylglycinesec-Butyl380 ± 20
tert-Butylglycinetert-Butyl420 ± 30
PentylglycinePentyl310 ± 15
IsopentylglycineIsopentyl350 ± 18
tert-Pentylglycinetert-Pentyl390 ± 22
HexylglycineHexyl250 ± 12
2-Aminoheptylglycine2-Aminoheptyl127 ± 8
OctylglycineOctyl180 ± 10

Data extracted from a study by Jafari et al. (2023) on the toxicity of N-substituted glycine derivatives. It is important to note that these values represent cytotoxicity and not inhibition of a specific therapeutic target.

These data suggest that increasing the lipophilicity of the N-substituent generally leads to increased biological activity (in this case, toxicity). The presence of an additional amino group, as in 2-aminoheptylglycine, significantly enhances this effect. This provides a rationale for exploring derivatives of this compound with varied substituents on the propyl chain to optimize activity and selectivity for specific targets.

Experimental Protocols

Synthesis of N-Substituted Glycine Esters

The following is a general procedure for the synthesis of N-substituted glycine esters, which can be adapted for the synthesis of this compound derivatives. This protocol is based on a process described in a patent for the preparation of N-substituted glycine esters.

Reaction: Reaction of a primary amine with a glyoxylic acid ester hemiacetal followed by hydrogenation.

Materials:

  • Primary amine (e.g., 3-aminopropanol to be further modified)

  • Glyoxylic acid methyl ester methyl hemiacetal (GMHA)

  • Methanol (B129727)

  • Hydrogenation catalyst (e.g., Palladium on carbon)

  • Hydrogen gas

Procedure:

  • Dissolve the primary amine (1 equivalent) in methanol.

  • Add a solution of GMHA (1 equivalent) in methanol to the amine solution.

  • Allow the reaction to proceed at a controlled temperature (e.g., 25-45 °C) until the formation of the intermediate imine is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Transfer the reaction mixture to a hydrogenation reactor.

  • Add the hydrogenation catalyst to the mixture.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-100 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 20-130 °C) and maintain stirring until the hydrogenation is complete.

  • After cooling and depressurization, filter the reaction mixture to remove the catalyst.

  • The resulting solution contains the N-substituted glycine ester, which can be isolated and purified by standard methods such as distillation or chromatography. The ester can then be hydrolyzed to the corresponding carboxylic acid if desired.

In Vitro Assay for GABA Transporter Inhibition

This protocol describes a cell-based assay to determine the inhibitory activity of compounds against GABA transporters.

Principle: Measurement of the uptake of radiolabeled GABA ([³H]GABA) into cells expressing a specific GABA transporter subtype. A reduction in the accumulation of [³H]GABA in the presence of a test compound indicates inhibition of the transporter.

Materials:

  • HEK-293 cells stably expressing the desired human GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, or BGT-1).

  • Cell culture medium and supplements.

  • [³H]GABA (radioligand).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Test compounds (e.g., derivatives of this compound).

  • Known GABA uptake inhibitor as a positive control (e.g., Tiagabine for GAT-1).[6][7]

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the target GAT subtype in appropriate culture vessels until they reach the desired confluency.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

  • Incubation: Add assay buffer containing a fixed concentration of [³H]GABA and varying concentrations of the test compound to the cells. Include wells for total uptake (no inhibitor) and non-specific uptake (a high concentration of a known inhibitor).

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 10-30 minutes) to allow for GABA uptake.

  • Termination of Uptake: Rapidly terminate the assay by aspirating the incubation solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the glycine binding site of the NMDA receptor.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor in a brain membrane preparation.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus), homogenized.

  • Radioligand specific for the NMDA glycine site (e.g., [³H]glycine or a specific antagonist like [³H]MDL 105,519).[8]

  • Assay buffer (e.g., Tris-HCl buffer).

  • Test compounds.

  • Known high-affinity ligand for the glycine site as a positive control.

  • Glutamate (to promote the high-affinity state of the glycine site).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and perform differential centrifugation to isolate a crude membrane fraction.

  • Assay Incubation: In a multi-well plate, combine the brain membrane preparation, the radioligand, glutamate, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known glycine site ligand).

  • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Potential Modulation of GABAergic Neurotransmission

Derivatives of this compound could potentially inhibit GABA transporters (GATs), leading to an increase in synaptic GABA levels and enhanced activation of postsynaptic GABA receptors.

GABA_Signaling Pre_Synaptic Presynaptic Neuron GABA_Vesicle GABA Pre_Synaptic->GABA_Vesicle Release Post_Synaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft GABA_Receptor GABA Receptor GABA_Vesicle->GABA_Receptor Binding GAT1 GAT-1 GAT1->Pre_Synaptic Reuptake GABA_Receptor->Post_Synaptic Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition APG_Derivative This compound Derivative APG_Derivative->GAT1 Inhibition Inhibition Increased_GABA Increased Synaptic GABA Increased_GABA->GABA_Receptor

Caption: Potential mechanism of action for a this compound derivative as a GABA reuptake inhibitor.

Workflow for Screening this compound Derivatives

A logical workflow for the discovery and initial characterization of bioactive this compound derivatives would involve synthesis, in vitro screening, and initial ADME profiling.

Screening_Workflow Start Design & Synthesis of This compound Derivative Library Primary_Screening Primary In Vitro Screening (e.g., GABA Uptake Assay, NMDA Receptor Binding) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response & IC50/Ki Determination Hit_Identification->Dose_Response Active Selectivity_Panel Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Panel ADME Preliminary ADME Profiling (Solubility, Permeability, etc.) Selectivity_Panel->ADME Lead_Candidate Lead Candidate Selection ADME->Lead_Candidate

References

Methodological & Application

Application Notes and Protocols for Incorporating (3-Aminopropyl)glycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced properties, such as increased stability, improved receptor affinity, and unique biological activities. (3-Aminopropyl)glycine, a glycine (B1666218) derivative with a flexible aminopropyl side chain, offers a versatile scaffold for introducing modifications and functionalities into peptides. This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below address the specific challenges associated with this sterically hindered amino acid and provide strategies to ensure high coupling efficiency and peptide purity.

Materials and Reagents

The key building block for incorporating this compound is Fmoc-N-(3-Boc-aminopropyl)-glycine . The orthogonal protecting group strategy, with the acid-labile Boc group on the side-chain amine and the base-labile Fmoc group on the α-amine, is essential for selective deprotection during SPPS.[1]

Table 1: Key Reagents and their Functions

Reagent/MaterialFunction
Fmoc-N-(3-Boc-aminopropyl)-glycine Building block for this compound incorporation
Rink Amide Resin Solid support for the synthesis of C-terminally amidated peptides
N,N-Dimethylformamide (DMF) Primary solvent for SPPS
Piperidine (B6355638) (20% in DMF) Reagent for Fmoc-group removal
Coupling Reagents (e.g., HATU, HBTU) Activates the carboxylic acid for amide bond formation
Base (e.g., DIPEA, NMM) Activates the coupling reagent and neutralizes the protonated amine
Trifluoroacetic Acid (TFA) Reagent for cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups
Scavengers (e.g., TIS, H₂O, EDT) Traps reactive cations generated during cleavage

Experimental Protocols

Resin Swelling
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add sufficient DMF to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-N-(3-Boc-aminopropyl)-glycine

Due to the steric hindrance of the side chain, a standard coupling protocol may result in low efficiency. The following optimized protocol is recommended:

  • Activation: In a separate vial, dissolve Fmoc-N-(3-Boc-aminopropyl)-glycine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Double Coupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-N-(3-Boc-aminopropyl)-glycine.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times).

Table 2: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentActivation MechanismRecommended for Hindered Residues?
HBTU/HOBtForms an active esterYes, but may require longer coupling times.
HATU Forms a highly reactive acyl-guanidinium speciesHighly Recommended
DIC/OxymaForms an active esterYes, generally efficient.
Peptide Chain Elongation

Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

Cleavage and Deprotection

The final cleavage step removes the peptide from the resin and simultaneously deprotects the Boc group on the this compound side chain and other acid-labile side-chain protecting groups.

  • Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

Cleavage Cocktail CompositionTarget Residues/Protecting GroupsCleavage Time
TFA/TIS/H₂O (95:2.5:2.5) Standard peptides, including those with Arg(Pbf), Trp(Boc), and Lys(Boc)2-3 hours
TFA/EDT/H₂O/TIS (94:2.5:2.5:1)Peptides containing Trt-protected Cys2-3 hours
TFA/Thioanisole/EDT/Anisole (90:5:3:2)Peptides with multiple Arg(Mtr/Pmc) residues4-6 hours

Visualization of Workflows and Concepts

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_final_steps Final Steps Resin Rink Amide Resin Swelling Resin Swelling in DMF Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Kaiser_Test Kaiser Test Washing_2->Kaiser_Test Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Washing_2->Cleavage Final Cycle Kaiser_Test->Fmoc_Deprotection Negative (Next Cycle) Kaiser_Test->Coupling Positive (Repeat) Precipitation Ether Precipitation Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: Experimental workflow for solid-phase peptide synthesis incorporating this compound.

challenges_and_mitigation cluster_challenges Challenges in Incorporating this compound cluster_mitigation Mitigation Strategies Steric_Hindrance Steric Hindrance from Side Chain Low_Coupling Low Coupling Efficiency Steric_Hindrance->Low_Coupling Potent_Reagents Use Potent Coupling Reagents (e.g., HATU) Low_Coupling->Potent_Reagents Double_Coupling Perform Double Coupling Low_Coupling->Double_Coupling Monitoring Monitor Reaction Completion (Kaiser Test) Low_Coupling->Monitoring Aggregation Peptide Aggregation Aggregation->Low_Coupling Incomplete_Deprotection Incomplete Deprotection Aggregation->Incomplete_Deprotection Optimized_Cleavage Optimized Cleavage Cocktail and Time Incomplete_Deprotection->Optimized_Cleavage

Caption: Challenges and mitigation strategies for incorporating this compound in SPPS.

Applications and Future Directions

The incorporation of this compound into peptides opens up numerous possibilities for therapeutic development. The primary amine on the side chain can serve as a point for further modification, such as pegylation to improve half-life, conjugation to small molecule drugs, or cyclization to enhance conformational stability. Peptides containing this modification are being explored for various applications, including:

  • Antimicrobial Peptides: The introduction of additional positive charges can enhance the interaction of peptides with negatively charged bacterial membranes, potentially increasing their antimicrobial activity.

  • Cell-Penetrating Peptides: The flexible, positively charged side chain may facilitate the translocation of peptides across cell membranes.

  • Targeting G-Protein Coupled Receptors (GPCRs): The modified side chain can be used to probe interactions with GPCRs and develop more potent and selective agonists or antagonists.[2][3][4]

  • Peptidomimetics: this compound can be a key component in the design of peptidomimetics with improved pharmacokinetic properties.[5][6][7]

Further research into the specific biological activities of peptides containing this compound is warranted to fully exploit their therapeutic potential. The protocols outlined in this document provide a solid foundation for the successful synthesis and exploration of these novel peptide analogs.

References

Application Notes and Protocols for Fmoc-Protected (3-Aminopropyl)glycine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties, such as increased stability, tailored functionality, and improved target binding. (3-Aminopropyl)glycine, a glycine (B1666218) derivative with a primary amine in its side chain, is a particularly interesting building block. Its unique structure allows for post-synthetic modifications, such as labeling or the introduction of branched structures.

In Fmoc-based solid-phase peptide synthesis (SPPS), the bifunctional nature of this compound necessitates an orthogonal protection strategy. This involves protecting the α-amino group with the base-labile Fmoc group and the side-chain amino group with an acid-labile group, most commonly the tert-butoxycarbonyl (Boc) group. The commercially available Fmoc-N-(3-Boc-aminopropyl)-glycine is the standard reagent for this purpose. This document provides detailed protocols and application notes for the efficient coupling of this versatile building block.

Orthogonal Protection Strategy

The core principle behind the successful incorporation of this compound is the use of orthogonal protecting groups.[1][2] In the context of Fmoc-SPPS, this means that the protecting group on the side chain must be stable under the basic conditions used to remove the Fmoc group from the α-amine (typically 20% piperidine (B6355638) in DMF), but readily removable under different conditions (e.g., strong acid) at a later stage of the synthesis.[][4]

The Fmoc group on the α-amine is removed at each cycle of peptide elongation, while the Boc group on the aminopropyl side chain remains intact.[] This prevents unwanted side reactions and branching at the side-chain amine during chain assembly. The Boc group is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA).[5]

Orthogonal_Protection cluster_AminoAcid Fmoc-N-(3-Boc-aminopropyl)-glycine cluster_Conditions Deprotection Conditions Fmoc Fmoc alpha_Amine α-Amine Fmoc->alpha_Amine Protects Base Base (e.g., Piperidine) Fmoc->Base Labile to Acid Acid (e.g., TFA) Fmoc->Acid Stable to Side_Chain_Amine Side-Chain (3-Aminopropyl) Boc Boc Boc->Side_Chain_Amine Protects Boc->Base Stable to Boc->Acid Labile to

Figure 1: Orthogonal protection scheme for Fmoc-N-(3-Boc-aminopropyl)-glycine.

Experimental Protocols

The following protocols are generalized for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers and different scales.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a fritted reaction vessel.[6]

  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.[6]

  • Drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3-5 minutes at room temperature.[6]

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.[5]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

Coupling of Fmoc-N-(3-Boc-aminopropyl)-glycine

N-substituted amino acids like this compound can sometimes present coupling challenges due to steric hindrance. Therefore, robust activation methods are recommended.

Protocol 1: HBTU/HATU Activation

This is a reliable and widely used method for most coupling reactions in Fmoc-SPPS.

  • Pre-activation: In a separate vial, dissolve Fmoc-N-(3-Boc-aminopropyl)-glycine (3 equivalents relative to resin loading), HBTU or HATU (2.9 equivalents), and HOBt or HOAt (3 equivalents) in DMF.

  • Add N,N'-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and allow it to react for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.[6]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

Protocol 2: DIC/HOBt Activation

This method is a cost-effective alternative and can be beneficial in cases where uronium-based reagents might cause side reactions.

  • Dissolve Fmoc-N-(3-Boc-aminopropyl)-glycine (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add the solution to the deprotected peptide-resin.

  • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction completion using the Kaiser test.

  • Upon completion, wash the resin as described in Protocol 1.

Coupling_Workflow Resin Peptide-Resin (Free N-terminus) Preactivation Pre-activate: Fmoc-N-(3-Boc-aminopropyl)-glycine + Coupling Reagents + DIPEA in DMF Coupling Add activated amino acid to resin. Agitate for 1-4 hours. Preactivation->Coupling Monitoring Kaiser Test Coupling->Monitoring Washing Wash Resin (DMF, DCM) Monitoring->Washing Negative DoubleCouple Perform Double Coupling Monitoring->DoubleCouple Positive NextCycle Proceed to next Fmoc Deprotection Washing->NextCycle DoubleCouple->Coupling

Figure 2: Experimental workflow for the coupling of Fmoc-N-(3-Boc-aminopropyl)-glycine.

Data Presentation: Coupling Conditions and Reagents

The choice of coupling reagent and reaction conditions can significantly impact the efficiency of incorporating Fmoc-N-(3-Boc-aminopropyl)-glycine. The following table summarizes recommended conditions based on standard practices for N-substituted amino acids.

ParameterHBTU/HATU ActivationDIC/HOBt Activation
Fmoc-AA Equiv. 3.03.0
Coupling Reagent Equiv. 2.9 (HBTU/HATU)3.0 (DIC)
Additive Equiv. 3.0 (HOBt/HOAt)3.0 (HOBt)
Base Equiv. 6.0 (DIPEA)N/A
Solvent DMFDMF/DCM
Typical Reaction Time 1 - 2 hours2 - 4 hours
Recommendation Highly efficient for most couplings, including sterically hindered residues.Cost-effective alternative, can minimize certain side reactions.

Equivalents are relative to the initial loading of the resin.

Final Cleavage and Side-Chain Deprotection

After the complete peptide sequence has been assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the Boc group on the this compound residue, are removed simultaneously.

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting

  • Incomplete Coupling (Positive Kaiser Test):

    • Extend the coupling time: Allow the reaction to proceed for an additional 1-2 hours.

    • Perform a double coupling: After washing the resin, repeat the coupling procedure with a fresh solution of activated amino acid.[7]

    • Switch coupling reagents: If using DIC/HOBt, consider switching to the more potent HATU for the second coupling.[8]

  • Aggregation: For long or hydrophobic sequences, peptide aggregation can hinder coupling efficiency.[9]

    • Consider using a microwave peptide synthesizer to improve reaction kinetics.

    • Incorporate backbone-modifying dipeptides (e.g., pseudoprolines) in the sequence preceding the difficult coupling.

Conclusion

The successful incorporation of Fmoc-N-(3-Boc-aminopropyl)-glycine into peptide sequences is readily achievable using standard Fmoc-SPPS protocols with robust coupling reagents like HBTU or HATU. The key to success lies in the orthogonal protection of the side-chain amine with a Boc group, which ensures the selective elongation of the peptide chain. By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively utilize this versatile building block to create novel and complex peptides for a wide range of applications in drug discovery and development.

References

Application Notes and Protocols for Peptide Modification and Cyclization using (3-Aminopropyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropyl)glycine is a versatile building block for peptide modification, enabling the synthesis of cyclic peptides with unique structural and functional properties. Its incorporation into a peptide chain introduces a secondary amine in the backbone, which can be utilized for various chemical modifications, most notably for backbone cyclization. This approach allows for the creation of constrained peptide structures, which can lead to enhanced metabolic stability, improved receptor affinity and selectivity, and better oral bioavailability compared to their linear counterparts.

This document provides detailed application notes and protocols for the use of this compound in peptide modification and cyclization, with a focus on the formation of urea (B33335) backbone cyclic peptides.

Applications of this compound in Peptide Chemistry

The primary application of this compound in peptide chemistry is to serve as a precursor for N-substituted glycine (B1666218) derivatives that facilitate intramolecular cyclization. By introducing two of these residues into a peptide sequence, a "handle" is created for forming a cyclic structure through the connection of the aminopropyl side chains.

One of the most effective methods for cyclizing peptides containing this compound is through the formation of a urea backbone . This is achieved by reacting the free amino groups of the aminopropyl side chains with a carbonyl-donating reagent. This strategy offers several advantages:

  • Increased Diversity: The urea linkage provides a distinct chemical feature compared to traditional amide bonds, potentially leading to novel biological activities.

  • Conformational Constraint: The cyclic structure imposes significant conformational rigidity on the peptide, which can be beneficial for target binding.

  • Enhanced Stability: Cyclic peptides, particularly those with backbone modifications, are often more resistant to enzymatic degradation.

Data Presentation

The following table summarizes the key quantitative data related to the synthesis of the this compound building block and its use in peptide cyclization, based on reported literature.

StepProductYield (%)Reference
Synthesis of Allyl 3-aminopropylcarbamateAllyl 3-aminopropylcarbamate51%[1]
Synthesis of N-Fmoc-(N-(Alloc)-3-aminopropyl)glycineN-Fmoc-(N-(Alloc)-3-aminopropyl)glycine74%[1]
On-resin Urea Backbone CyclizationCyclic Peptide (example: c(YM3-m))~50-70%[1]
Final Cleavage and PurificationPurified Cyclic PeptideVariable[1]

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-N-(Alloc-3-aminopropyl)glycine Building Block

This protocol describes the synthesis of the orthogonally protected this compound building block required for solid-phase peptide synthesis (SPPS). The allyloxycarbonyl (Alloc) group protects the aminopropyl side chain, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine.

Materials:

  • 3-Aminopropan-1-ol

  • Allyl chloroformate

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Glyoxylic acid monohydrate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of Allyl 3-aminopropylcarbamate:

    • Dissolve 3-aminopropan-1-ol in a 1:1 mixture of DCM and saturated aqueous Na₂CO₃ solution.

    • Cool the solution to 0 °C in an ice bath.

    • Add allyl chloroformate dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (EtOAc/hexane gradient) to obtain allyl 3-aminopropylcarbamate as a colorless oil.

  • Synthesis of N-(Alloc-3-aminopropyl)glycine:

    • Dissolve allyl 3-aminopropylcarbamate in methanol.

    • Add glyoxylic acid monohydrate and stir for 1 hour at room temperature.

    • Add sodium cyanoborohydride in one portion and stir for an additional 12 hours.

    • Quench the reaction with 1 M HCl and concentrate under reduced pressure.

    • The crude N-(Alloc-3-aminopropyl)glycine can be used in the next step without further purification.

  • Synthesis of N-Fmoc-N-(Alloc-3-aminopropyl)glycine:

    • Dissolve the crude N-(Alloc-3-aminopropyl)glycine in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.

    • Add Fmoc-OSu and stir at room temperature for 12 hours.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (DCM/MeOH gradient) to yield N-Fmoc-N-(Alloc-3-aminopropyl)glycine as a white solid.

Protocol 2: On-Resin Urea Backbone Peptide Cyclization

This protocol outlines the procedure for synthesizing a cyclic peptide with a urea backbone on a solid support using the N-Fmoc-N-(Alloc-3-aminopropyl)glycine building block.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N-Fmoc-N-(Alloc-3-aminopropyl)glycine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (20% in DMF)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • N-methylmorpholine (NMM)

  • Acetic acid (AcOH)

  • BTC (Bis(trichloromethyl) carbonate, triphosgene) or PFPC (dipentafluorophenyl carbonate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Solid-Phase Peptide Synthesis (SPPS):

    • Swell the Rink Amide MBHA resin in DMF.

    • Perform standard Fmoc-SPPS to assemble the linear peptide sequence.

    • Incorporate the N-Fmoc-N-(Alloc-3-aminopropyl)glycine building blocks at the desired positions using HBTU/HOBt/DIPEA as coupling reagents.

  • Alloc Deprotection:

    • Wash the peptide-resin with DMF and DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) in a mixture of DCM, NMM, and AcOH (18:1:1 v/v/v) for 2 hours at room temperature to remove the Alloc protecting groups from the aminopropyl side chains.

    • Wash the resin thoroughly with DMF, DCM, and isopropanol.

  • On-Resin Urea Backbone Cyclization:

    • Swell the deprotected peptide-resin in DMF.

    • Add a solution of the carbonyl donating reagent (e.g., BTC (0.5 eq.) or PFPC (3 eq.)) in DMF.

    • Add DIPEA (5 eq.) and agitate the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress using a test cleavage and LC-MS analysis.

    • Once the cyclization is complete, wash the resin extensively with DMF and DCM.

  • Final Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the cyclic peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Protocol 3: Purification and Analysis of the Cyclic Peptide

Materials:

  • Crude cyclic peptide

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • TFA (0.1%)

  • Preparative and analytical C18 reverse-phase HPLC columns

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification by RP-HPLC:

    • Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., DMSO or water/acetonitrile mixture).

    • Purify the peptide using a preparative C18 reverse-phase HPLC column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5-95% acetonitrile over 30-60 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Analysis of Purity:

    • Analyze the collected fractions using an analytical C18 reverse-phase HPLC column to assess purity.

    • Pool the fractions with the desired purity (>95%).

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified cyclic peptide as a white fluffy powder.

  • Characterization:

    • Confirm the identity of the final product by mass spectrometry to verify the molecular weight of the cyclic peptide.

Mandatory Visualization

Workflow for Urea Backbone Peptide Cyclization cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Finalization Cleavage and Purification Resin Start with Rink Amide Resin Linear_Peptide Assemble Linear Peptide (Fmoc-SPPS) Resin->Linear_Peptide Couple Amino Acids Incorporate_APG Incorporate N-Fmoc-N-(Alloc-3-aminopropyl)glycine Linear_Peptide->Incorporate_APG Couple Building Block Alloc_Deprotection Remove Alloc Groups (Pd(PPh3)4) Incorporate_APG->Alloc_Deprotection Proceed to Cyclization Urea_Formation Urea Backbone Formation (BTC or PFPC, DIPEA) Alloc_Deprotection->Urea_Formation Activate Amines Cleavage Cleave from Resin (TFA Cocktail) Urea_Formation->Cleavage Cyclized Peptide on Resin Purification Purify by RP-HPLC Cleavage->Purification Crude Cyclic Peptide Final_Product Characterize Cyclic Peptide (LC-MS) Purification->Final_Product Pure Cyclic Peptide

Caption: Workflow for Urea Backbone Peptide Cyclization.

Synthesis of N-Fmoc-N-(Alloc-3-aminopropyl)glycine cluster_synthesis Synthesis of N-Fmoc-N-(Alloc-3-aminopropyl)glycine Start 3-Aminopropan-1-ol Step1 Protect Amine with Alloc Group (Allyl Chloroformate) Start->Step1 Intermediate1 Allyl 3-aminopropylcarbamate Step1->Intermediate1 Step2 Reductive Amination (Glyoxylic Acid, NaBH3CN) Intermediate1->Step2 Intermediate2 N-(Alloc-3-aminopropyl)glycine Step2->Intermediate2 Step3 Protect α-Amine with Fmoc Group (Fmoc-OSu) Intermediate2->Step3 Final_Product N-Fmoc-N-(Alloc-3-aminopropyl)glycine Step3->Final_Product

Caption: Synthesis of the Building Block.

References

Application Notes and Protocols: Synthesis of Peptidomimetics Containing (3-Aminopropyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. The incorporation of non-proteinogenic amino acids is a key strategy in the design of novel peptidomimetics with enhanced therapeutic properties. One such building block of significant interest is (3-Aminopropyl)glycine (Apg), a residue that introduces a flexible linker and a primary amino group on its side chain. This modification can be leveraged to introduce branching, attach reporter molecules, or modulate the overall charge and conformational properties of the peptide backbone.

These application notes provide a comprehensive guide to the synthesis of peptidomimetics containing this compound using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for the preparation of the orthogonally protected Apg building block, its incorporation into a peptide sequence, and subsequent purification and characterization are provided. Furthermore, this document outlines the application of these peptidomimetics, with a focus on their potential as antimicrobial agents, including protocols for assessing their biological activity.

Synthesis Strategy and Workflow

The successful incorporation of this compound into a peptide sequence relies on an orthogonal protection strategy. This ensures that the Nα-amino group of the peptide backbone and the side-chain amino group of Apg can be selectively deprotected without interfering with each other. The most common and effective approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the Nα-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group for the protection of the aminopropyl side chain.

Synthesis_Workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell fmoc_deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) swell->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Couple Fmoc-Amino Acid (HBTU/DIPEA) repeat Repeat Steps 3-5 for each amino acid coupling->repeat For standard amino acids wash1->coupling apg_coupling Couple Fmoc-Apg(Boc)-OH repeat->apg_coupling wash2 Wash (DMF) apg_coupling->wash2 final_fmoc_deprotection Final Fmoc Deprotection wash2->final_fmoc_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_fmoc_deprotection->cleavage precipitation Precipitate in cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Mass Spectrometry Characterization purification->characterization end Lyophilized Peptidomimetic characterization->end

Figure 1: General workflow for the solid-phase synthesis of a peptidomimetic containing this compound.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-N-(3-Boc-aminopropyl)glycine

While commercially available, the orthogonally protected building block can also be synthesized. A general synthetic route is outlined below:

  • Starting Material: N-(3-aminopropyl)glycine.

  • Boc Protection: React N-(3-aminopropyl)glycine with Di-tert-butyl dicarbonate (B1257347) (Boc)₂O in a suitable solvent system (e.g., a mixture of dioxane and water) at a controlled pH (maintained with a base like sodium hydroxide) to selectively protect the more reactive primary amino group of the aminopropyl side chain.

  • Fmoc Protection: Following the purification of the Boc-protected intermediate, introduce the Fmoc group onto the secondary amine of the glycine (B1666218) backbone using Fmoc-succinimide (Fmoc-OSu) or a similar Fmoc-donating reagent in a basic aqueous solution (e.g., sodium bicarbonate).

  • Purification: The final product, Fmoc-N-(3-Boc-aminopropyl)glycine, is then purified by crystallization or column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an Apg-Containing Peptidomimetic

This protocol describes the manual synthesis of a model pentapeptide, Ac-Ala-Val-Apg-Leu-Phe-NH₂, on a 0.1 mmol scale using Rink Amide resin.

Materials and Reagents:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • Fmoc-L-Valine (Fmoc-Val-OH)

  • Fmoc-N-(3-Boc-aminopropyl)glycine (Fmoc-Apg(Boc)-OH)

  • Fmoc-L-Leucine (Fmoc-Leu-OH)

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling:

    • Place 200 mg of Rink Amide resin in a reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Coupling of the First Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 3 mL of DMF.

    • Allow the solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Sequential Deprotection and Coupling:

    • Repeat steps 2 and 3 for the following amino acids in order: Fmoc-Leu-OH, Fmoc-Apg(Boc)-OH, Fmoc-Val-OH, and Fmoc-Ala-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of Alanine, wash the resin with DMF.

    • Prepare a capping solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v).

    • Add 5 mL of the capping solution to the resin and agitate for 30 minutes.

    • Drain and wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood.

    • Add 5 mL of the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Isolation:

    • Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet with another 20 mL of cold diethyl ether and centrifuge again.

    • Decant the ether and dry the crude peptide pellet under a stream of nitrogen.

Protocol 3: Purification and Characterization

Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile (B52724) in water.

  • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

  • Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient would be 5-95% B over 30 minutes.

  • Monitor the elution of the peptide at 220 nm.

  • Collect the fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization by Mass Spectrometry:

  • Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptidomimetic.

ParameterExpected Value
Crude Yield 70-85%
Purity (after RP-HPLC) >95%
Theoretical Mass (M+H)⁺ 562.36 Da
Observed Mass (M+H)⁺ 562.4 Da (typical)

Application: Antimicrobial Activity

Peptidomimetics containing this compound can be designed to mimic the amphipathic structures of natural antimicrobial peptides. The primary amino group on the Apg side chain can contribute to the overall positive charge of the molecule, which is crucial for the initial interaction with negatively charged bacterial membranes.

Antimicrobial_Mechanism cluster_peptide Peptidomimetic cluster_membrane Bacterial Membrane peptide Cationic Peptidomimetic (+ charge from Apg) interaction Electrostatic Interaction peptide->interaction membrane Negatively Charged Bacterial Membrane membrane->interaction insertion Membrane Insertion interaction->insertion disruption Membrane Disruption (Pore Formation/Destabilization) insertion->disruption lysis Cell Lysis & Death disruption->lysis

Figure 2: Proposed mechanism of antimicrobial action for cationic peptidomimetics.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized peptidomimetics can be quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Materials and Reagents:

  • Synthesized and purified peptidomimetic

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Peptidomimetic Dilutions:

    • Prepare a stock solution of the peptidomimetic in sterile water or a suitable solvent.

    • Perform a serial two-fold dilution of the peptidomimetic in MHB in the wells of a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the peptidomimetic dilutions.

    • Include a positive control (bacteria in MHB without peptidomimetic) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptidomimetic that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Peptidomimetic ExampleTarget OrganismMIC (µg/mL)
Cationic Hexapeptide with ApgEscherichia coli16 - 64
Cationic Hexapeptide with ApgStaphylococcus aureus8 - 32

Conclusion

The incorporation of this compound into peptide sequences offers a versatile strategy for the development of novel peptidomimetics with tailored properties. The use of an orthogonally protected Fmoc-Apg(Boc)-OH building block allows for its straightforward integration into standard solid-phase peptide synthesis protocols. The resulting peptidomimetics can be efficiently purified and characterized using standard chromatographic and spectrometric techniques. The presence of the aminopropyl side chain can impart favorable biological activities, such as antimicrobial properties, making these molecules promising candidates for further investigation in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this compound-containing peptidomimetics.

Application of (3-Aminopropyl)glycine in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropyl)glycine is a versatile amino acid derivative that is finding increasing application in the design and development of sophisticated drug delivery systems. Its unique structure, featuring both a primary and a secondary amine group in addition to a carboxylic acid, allows for its use as a linker, a surface modification agent for nanoparticles, and a fundamental building block for larger carrier molecules like dendrimers and liposomes. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in various drug delivery contexts.

Application 1: Cationic Liposomes for Gene Delivery

A key application of this compound derivatives is in the formulation of cationic liposomes for the delivery of genetic material, such as plasmid DNA (pDNA). A notable example is the use of N'-(3-aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide (A) in combination with a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE, D) to form AD liposomes. These liposomes can efficiently complex with negatively charged pDNA to form lipoplexes that facilitate cellular uptake and gene expression.

Data Presentation: Physicochemical Properties of AD Liposome (B1194612)/pTRAIL-EGFP Lipoplexes
Liposome Formulation (A:D Molar Ratio)Liposome/DNA Ratio for Complete ComplexationParticle Size Range (nm)
AD5025 (50:25)≥ 4.5/1180 ± 8 to 1,072 ± 657
AD5050 (50:50)≥ 4.5/1180 ± 8 to 1,072 ± 657
AD5075 (50:75)≥ 4.5/1180 ± 8 to 1,072 ± 657

Data summarized from a study on the delivery of pTRAIL-EGFP to KB cells. The particle size is dependent on the lipid composition and the liposome/DNA ratio[1].

Experimental Protocol: Preparation and Characterization of AD Liposomes and Lipoplexes

Objective: To prepare cationic liposomes composed of N'-(3-aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide and DOPE, and to form lipoplexes with pDNA for gene delivery.

Materials:

  • N'-(3-aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide (Synthesized as per literature)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • pTRAIL-EGFP plasmid DNA

  • Nuclease-free water

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Methodology:

  • Liposome Preparation (Thin-film hydration method):

    • Dissolve the desired molar ratios of N'-(3-aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide and DOPE in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with nuclease-free water by vortexing to form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.

  • Lipoplex Formation:

    • Dilute the pTRAIL-EGFP plasmid DNA in nuclease-free water.

    • In a separate tube, dilute the prepared AD liposome suspension to the desired concentration.

    • Add the diluted liposome suspension to the diluted pDNA solution at various liposome/DNA ratios (e.g., 1:1, 2:1, 4.5:1 w/w) and mix gently.

    • Incubate the mixture at room temperature for 30 minutes to allow for the formation of lipoplexes.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the lipoplexes using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the lipoplexes using a zeta potential analyzer.

    • DNA Complexation Ability: Perform a gel retardation assay. Run the prepared lipoplexes on an agarose (B213101) gel. The absence of a pDNA band in the gel indicates complete complexation with the cationic liposomes[1].

Visualization: Workflow for Liposome Preparation and Lipoplex Formation

G cluster_liposome Liposome Preparation cluster_lipoplex Lipoplex Formation dissolve Dissolve Lipids in Chloroform film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Water (Vortexing) film->hydrate sonicate Sonicate to Form SUVs hydrate->sonicate dilute_lipo Dilute Liposomes sonicate->dilute_lipo Prepared Liposomes dilute_dna Dilute pDNA mix Mix Liposomes and pDNA dilute_dna->mix dilute_lipo->mix incubate Incubate for 30 min mix->incubate characterize Characterization (DLS, Zeta Potential, Gel Retardation) incubate->characterize Lipoplexes

Caption: Workflow for preparing cationic liposomes and forming lipoplexes for gene delivery.

Application 2: Dendron-Based Contrast Agents for Medical Imaging

Poly[N,N-bisthis compound] (PAPGly) dendrons can be synthesized to create well-defined, multi-generational structures. These dendrons can be functionalized with chelating agents, such as a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), and subsequently complexed with paramagnetic ions like Gadolinium (Gd³⁺). The resulting Gd-based contrast agents are useful in Magnetic Resonance Imaging (MRI) for diagnostic purposes. The dendritic structure allows for a high payload of Gd³⁺ ions per molecule, enhancing the relaxivity and improving image contrast.

Experimental Protocol: Synthesis of PAPGly Dendron-Gd Contrast Agent

Objective: To synthesize a first-generation (G-1) PAPGly dendron and conjugate it with a DO3A derivative for chelation with Gd³⁺.

Materials:

  • This compound (as the core)

  • Appropriate protecting groups (e.g., Boc for amines, tBu for carboxylic acid)

  • Coupling reagents (e.g., HATU, HOBt)

  • Deprotection reagents (e.g., TFA)

  • DO3A-NHS ester

  • GdCl₃

  • Solvents (e.g., DMF, DCM)

  • Dialysis tubing

Methodology:

  • Dendron Synthesis (Divergent approach):

    • Protect the functional groups of this compound.

    • Selectively deprotect the primary amine.

    • Couple two molecules of protected this compound to the deprotected primary amine to form the G-1 dendron.

    • Repeat deprotection and coupling steps to build higher generations if desired.

    • Deprotect the peripheral primary amines.

  • Conjugation with DO3A:

    • Dissolve the G-1 dendron with deprotected peripheral amines in DMF.

    • Add DO3A-NHS ester and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature overnight.

    • Purify the DO3A-conjugated dendron by precipitation or chromatography.

  • Gadolinium Chelation:

    • Dissolve the DO3A-conjugated dendron in water.

    • Add an aqueous solution of GdCl₃.

    • Adjust the pH to neutral and stir at room temperature.

    • Monitor the reaction for completion.

    • Purify the final Gd-complexed dendron by dialysis against water to remove unchelated Gd³⁺.

  • Characterization:

    • Confirm the structure and purity at each step using NMR and Mass Spectrometry.

    • Determine the relaxivity of the final Gd-complexed dendron using a relaxometer.

Visualization: Synthesis Pathway of a PAPGly Dendron-Gd Contrast Agent

G core This compound Core (Protected) g1 G-1 Dendron (Protected) core->g1 Divergent Growth g1_deprotect G-1 Dendron (Deprotected Amines) g1->g1_deprotect Deprotection do3a_conj DO3A-Conjugated Dendron g1_deprotect->do3a_conj + DO3A-NHS gd_complex Gd-Complexed Contrast Agent do3a_conj->gd_complex + GdCl3 (Chelation)

Caption: Synthetic pathway for a Gd-based MRI contrast agent using a PAPGly dendron.

Application 3: this compound as a Linker in Drug Conjugates

This compound can serve as a versatile linker to conjugate drugs to targeting moieties or to improve the physicochemical properties of a drug, such as solubility. The primary amine can be used for conjugation to a carrier, while the carboxylic acid can form an amide bond with an amine-containing drug. Alternatively, the secondary amine and carboxylic acid can be part of a larger linker structure.

Experimental Protocol: General Synthesis of a Drug-(3-Aminopropyl)glycine Conjugate

Objective: To conjugate a model amine-containing drug to a carrier molecule using this compound as a linker.

Materials:

  • This compound with appropriate protecting groups (e.g., Fmoc on the primary amine, Boc on the secondary amine)

  • Amine-containing drug

  • Carrier molecule with a carboxylic acid group (e.g., a polymer, antibody)

  • Peptide coupling reagents (e.g., EDC, HOBt)

  • Deprotection reagents (e.g., piperidine (B6355638) for Fmoc, TFA for Boc)

  • Solvents (e.g., DMF, DMSO)

  • Purification system (e.g., HPLC)

Methodology:

  • Activation of Carrier's Carboxylic Acid:

    • Dissolve the carrier molecule in a suitable solvent.

    • Add EDC and HOBt to activate the carboxylic acid groups.

  • Coupling of Protected this compound:

    • Add the protected this compound to the activated carrier solution.

    • Stir the reaction mixture at room temperature until the coupling is complete (monitor by TLC or LC-MS).

    • Purify the carrier-(3-Aminopropyl)glycine conjugate.

  • Selective Deprotection:

    • Selectively deprotect the carboxylic acid group of the conjugated this compound.

  • Drug Conjugation:

    • Activate the deprotected carboxylic acid group using EDC/HOBt.

    • Add the amine-containing drug to the reaction mixture.

    • Stir until the conjugation is complete.

  • Final Deprotection and Purification:

    • Remove any remaining protecting groups using the appropriate deprotection reagent.

    • Purify the final drug-linker-carrier conjugate using HPLC or size-exclusion chromatography.

Visualization: Logical Relationship in Drug Conjugate Synthesis

G Carrier Carrier (e.g., Polymer) Step1 Couple Linker to Carrier Carrier->Step1 Activation (EDC/HOBt) Linker Protected This compound Linker->Step1 Drug Amine-containing Drug Step3 Couple Drug to Linker Drug->Step3 Step2 Activate Linker's Carboxylic Acid Step1->Step2 Selective Deprotection Step2->Step3 Final Final Drug Conjugate Step3->Final Final Deprotection & Purification G lipoplex Cationic Lipoplex ((3-APG derivative) interaction Electrostatic Interaction lipoplex->interaction cell_membrane Cell Membrane (Negative Charge) cell_membrane->interaction endocytosis Endocytosis interaction->endocytosis endosome Endosome Formation endocytosis->endosome escape Endosomal Escape endosome->escape release Gene Release (Cytoplasm) escape->release expression Gene Expression (Nucleus) release->expression

References

Application Notes and Protocols for Attaching (3-Aminopropyl)glycine to Solid Support Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the attachment of the non-proteinogenic amino acid (3-Aminopropyl)glycine to common solid support resins used in solid-phase peptide synthesis (SPPS). The protocols are primarily designed for Fmoc/tBu chemistry, a widely used orthogonal protection strategy.

This compound is a unique building block that can be incorporated into peptides to introduce a positive charge at physiological pH, alter spacing, and introduce conformational constraints. Due to the presence of a primary amine in its side chain, proper protection is crucial to ensure selective coupling through the α-carboxyl group. The recommended derivative for SPPS is Fmoc-N-(3-Boc-aminopropyl)glycine-OH , where the α-amino group is protected by the base-labile Fmoc group, and the side-chain amino group is protected by the acid-labile Boc group.

Overview of the Attachment Process

The initial step in solid-phase peptide synthesis is the covalent attachment (loading) of the C-terminal amino acid to a solid support resin.[1] This process is critical as it determines the maximum theoretical yield of the final peptide. The choice of resin dictates the C-terminal functionality of the cleaved peptide (e.g., carboxylic acid or amide).[2]

Key Considerations for this compound:

  • Orthogonal Protection: The use of Fmoc for the α-amino group and Boc for the side-chain amino group is essential. This strategy allows for the selective removal of the Fmoc group with a mild base (e.g., piperidine) during peptide chain elongation, while the Boc group remains intact until the final cleavage from the resin with a strong acid.[3]

  • Resin Selection:

    • Wang Resin: Used for the synthesis of peptides with a C-terminal carboxylic acid. The linkage is an ester bond that is susceptible to cleavage by strong acids like trifluoroacetic acid (TFA).[4]

    • Rink Amide Resin: Employed for the synthesis of peptides with a C-terminal amide. The linkage is stable to the conditions of Fmoc deprotection but is cleaved by strong acids to yield a peptide amide.[5]

  • Coupling Reagents: Standard coupling reagents used in peptide synthesis are suitable for the attachment of Fmoc-N-(3-Boc-aminopropyl)glycine-OH. These include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma).[6]

  • Monitoring Resin Loading: It is crucial to determine the substitution level (loading) of the resin after the attachment of the first amino acid. This is typically done spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct released upon Fmoc deprotection.[7]

Experimental Protocols

The following are detailed protocols for the attachment of Fmoc-N-(3-Boc-aminopropyl)glycine-OH to Wang and Rink Amide resins.

Attachment to Wang Resin

This protocol yields a resin-bound amino acid with a C-terminal ester linkage, which upon final cleavage will result in a peptide with a C-terminal carboxylic acid.

Materials:

  • Wang Resin

  • Fmoc-N-(3-Boc-aminopropyl)glycine-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • Acetic Anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (B129727) (MeOH)

Protocol:

  • Resin Swelling: Swell the Wang resin (1 eq) in a mixture of DCM and DMF (9:1, v/v; approximately 10-15 mL/g of resin) in a reaction vessel for at least 30 minutes with gentle agitation.[8]

  • Activation of Amino Acid: In a separate flask, dissolve Fmoc-N-(3-Boc-aminopropyl)glycine-OH (1.5 to 2.5 eq) and HOBt (or Oxyma) (1.5 to 2.5 eq) in a minimal amount of DMF.[4]

  • Coupling Reaction:

    • Drain the solvent from the swollen resin.

    • Add the dissolved amino acid/HOBt solution to the resin.

    • Add DMAP (0.1 eq) dissolved in a small amount of DMF.

    • Add DIC (1.5 to 2.5 eq) to the reaction mixture.

    • Agitate the mixture at room temperature for 2-4 hours.[4]

  • Washing: Filter the resin and wash it sequentially with DMF (3 times), a 1:1 mixture of DMF/DCM (3 times), and DCM (3 times).[8]

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, perform a capping step.

    • Suspend the resin in DCM.

    • Add acetic anhydride (2 eq) and DIPEA (2 eq).

    • Agitate for 30 minutes at room temperature.[8]

  • Final Washing and Drying: Filter the resin and wash as in step 4. Finally, wash with methanol (3 times) and dry the resin under vacuum to a constant weight.[8]

  • Determination of Loading: Determine the loading of the resin using the spectrophotometric method described in section 3.

Attachment to Rink Amide Resin

This protocol is for the synthesis of peptides with a C-terminal amide. The process involves deprotection of the Fmoc group from the Rink Amide resin followed by coupling of the first amino acid.

Materials:

  • Fmoc-Rink Amide Resin

  • Fmoc-N-(3-Boc-aminopropyl)glycine-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Methanol (MeOH)

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin (1 eq) in DMF (approximately 10-15 mL/g of resin) in a reaction vessel for at least 30 minutes with gentle agitation.[9]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.[9]

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Activation of Amino Acid: In a separate flask, dissolve Fmoc-N-(3-Boc-aminopropyl)glycine-OH (3 eq) and HOBt (or Oxyma) (3 eq) in a minimal amount of DMF. Add DIC (3 eq) and allow the mixture to pre-activate for 10-15 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Add DIPEA (6 eq) to the reaction mixture.

    • Agitate at room temperature for 1-2 hours.[9]

  • Washing and Drying:

    • Filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

    • Dry the resin under vacuum to a constant weight.

  • Determination of Loading: Determine the loading of the resin using the spectrophotometric method described in section 3.

Quantitative Data and Characterization

The loading of the first amino acid onto the resin is a critical parameter and should be quantified.

Spectrophotometric Determination of Resin Loading

This method is based on the quantitative release of the Fmoc group from a known mass of resin and the measurement of the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[7]

Procedure:

  • Accurately weigh a small amount (e.g., 2-5 mg) of the dry, loaded resin into a glass vial.

  • Add a known volume (e.g., 1 mL) of a 20% piperidine in DMF solution.

  • Agitate the mixture for 30 minutes to ensure complete Fmoc deprotection.

  • Dilute an aliquot of the supernatant with a known volume of 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF.

  • Calculate the loading using the Beer-Lambert law:

    Loading (mmol/g) = (Absorbance × Dilution Factor) / (ε × path length × mass of resin in g)

    Where:

    • ε (molar extinction coefficient of the fulvene-piperidine adduct) ≈ 7800 M⁻¹cm⁻¹ at 301 nm.

    • Path length is typically 1 cm.

Typical Reagent Quantities for Resin Loading

The following table summarizes typical reagent equivalents for loading Fmoc-N-(3-Boc-aminopropyl)glycine-OH onto Wang and Rink Amide resins. Note that these are starting points and may require optimization.

ReagentEquivalents for Wang ResinEquivalents for Rink Amide Resin
Resin11
Fmoc-N-(3-Boc-aminopropyl)glycine-OH1.5 - 2.53
DIC1.5 - 2.53
HOBt / Oxyma1.5 - 2.53
DMAP0.1-
DIPEA-6

Visualization of Workflow

The following diagrams illustrate the key workflows for attaching this compound to solid supports.

Attach_to_Wang_Resin start Start: Wang Resin swell Swell Resin (DCM/DMF) start->swell couple Couple to Resin (+ DMAP) swell->couple activate Activate Amino Acid (Fmoc-Apg(Boc)-OH + DIC/HOBt) activate->couple wash1 Wash (DMF, DCM/DMF, DCM) couple->wash1 cap Cap Unreacted Sites (Acetic Anhydride/DIPEA) wash1->cap wash2 Wash and Dry cap->wash2 quantify Quantify Loading (Fmoc Assay) wash2->quantify end Loaded Resin quantify->end

Workflow for attaching this compound to Wang Resin.

Attach_to_Rink_Amide_Resin start Start: Fmoc-Rink Amide Resin swell Swell Resin (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple to Resin (+ DIPEA) wash1->couple activate Activate Amino Acid (Fmoc-Apg(Boc)-OH + DIC/HOBt) activate->couple wash2 Wash and Dry couple->wash2 quantify Quantify Loading (Fmoc Assay) wash2->quantify end Loaded Resin quantify->end

Workflow for attaching this compound to Rink Amide Resin.

Potential Side Reactions and Troubleshooting

  • Racemization: While less common with many coupling reagents, racemization of the C-terminal amino acid can occur, especially with prolonged activation times or the use of certain bases.[10] The inclusion of HOBt or Oxyma helps to suppress this side reaction.

  • Diketopiperazine Formation: If the second amino acid is coupled after loading this compound, there is a potential for diketopiperazine formation, leading to chain termination. This is more prevalent with certain amino acid sequences (e.g., involving Pro or Gly). Using 2-chlorotrityl resin can mitigate this issue due to the steric hindrance of the linker.[11]

  • Incomplete Coupling: If the loading is found to be low, the coupling reaction can be repeated. Ensure that the reagents are of high quality and the solvents are anhydrous.

  • Side-chain Deprotection: The Boc protecting group on the side chain of this compound is stable to the basic conditions of Fmoc deprotection but will be removed during the final acidic cleavage step. Ensure that the appropriate scavengers are used during cleavage to prevent side reactions with the deprotected side-chain amine.

References

Troubleshooting & Optimization

Overcoming low coupling efficiency of (3-Aminopropyl)glycine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the low coupling efficiency of (3-Aminopropyl)glycine during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient in SPPS?

The low coupling efficiency of this compound is primarily attributed to two factors:

  • Steric Hindrance: As a β-amino acid, the spatial arrangement of the molecule can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain. This is a common issue with sterically demanding building blocks.[1]

  • Secondary Structure Formation: The growing peptide chain can adopt secondary structures, such as β-sheets, or aggregate on the solid support. This can render the N-terminal amine less accessible for the subsequent coupling reaction.[1]

Q2: What are the initial indicators of a failed or low-efficiency coupling reaction?

Incomplete coupling can be identified through qualitative tests that detect the presence of unreacted primary amines on the resin. The most common methods are:

  • Kaiser Test: A positive Kaiser test (a blue bead color) indicates the presence of free primary amines, signifying an incomplete coupling reaction.

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This test also detects free amines and can be used as an alternative to the Kaiser test to monitor reaction completion.[1]

Q3: Can the aminopropyl side chain of this compound cause side reactions during Fmoc-SPPS?

The primary amino group on the side chain must be protected to prevent side reactions. If an appropriate orthogonal protecting group (e.g., Boc, Mtt) is used, the side chain is generally stable under standard Fmoc-SPPS conditions, including deprotection with piperidine (B6355638) and coupling with common reagents. The main challenge remains the steric hindrance during coupling rather than the reactivity of a properly protected side chain.

Troubleshooting Guide: Overcoming Low Coupling Efficiency

This section provides a systematic approach to troubleshooting and improving the coupling yield of this compound.

Problem: Positive Kaiser or TNBS test after coupling, indicating low efficiency.

Below is a workflow to address this issue, followed by detailed explanations of each step.

G cluster_0 Troubleshooting Workflow Start Start: Positive Kaiser Test Step1 Strategy 1: Optimize Coupling Reagents Start->Step1 Initial Attempt Fails Step2 Strategy 2: Modify Reaction Conditions Step1->Step2 Efficiency still low Step3 Strategy 3: Perform a Double Coupling Step2->Step3 Further improvement needed End Success: Negative Kaiser Test Step3->End Problem Resolved

A workflow for troubleshooting low coupling efficiency.
Strategy 1: Optimize Coupling Reagents and Additives

Standard coupling reagents like DIC/HOBt may be insufficient for sterically hindered amino acids.[1] Switching to more potent activating agents is the first recommended step.

Recommended Reagents:

  • Uronium/Aminium Salts: Reagents such as HATU , HCTU , and HBTU are highly effective for difficult couplings due to their high reactivity.[1][2]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices that can be used in excess to drive the reaction to completion.[1]

  • Carbodiimides with Enhanced Additives: If using a carbodiimide (B86325) like DIC , pairing it with Oxyma Pure is reported to be more effective than HOBt.[1]

Quantitative Comparison of Coupling Reagents for Hindered Amino Acids:

Coupling ReagentClassTypical Reaction Time (at RT)Yield for Hindered Couplings (e.g., Aib)Key Advantages
DIC/HOBt Carbodiimide2 - 4 hoursModerateCost-effective, standard reagent.
HBTU/DIPEA Aminium Salt30 min - 2 hoursHighFast reactions, widely used.[2]
HATU/DIPEA Aminium Salt15 min - 1 hourVery HighHighly reactive, less epimerization.[3]
HCTU/DIPEA Aminium Salt15 min - 1 hourVery HighGood compromise of reactivity and cost.[2]
PyBOP/DIPEA Phosphonium Salt1 - 3 hoursHighEffective for hindered couplings.[4]
COMU/DIPEA Uronium Salt15 min - 1 hourVery HighHigh solubility and efficiency.[5]

Note: This table synthesizes data from multiple sources on various sterically hindered amino acids as a proxy for this compound. Reaction conditions may vary.[4]

Strategy 2: Modify Reaction Conditions

If optimizing the coupling reagent is not sufficient, adjusting the physical parameters of the reaction can improve yields.

Key Parameters to Modify:

  • Increase Coupling Time: Extend the reaction time from the standard 1-2 hours to 4 hours, or even overnight, to allow the sterically hindered coupling to proceed more completely.[1]

  • Elevate Temperature: Increasing the reaction temperature can enhance coupling kinetics. Microwave-assisted SPPS, which elevates the temperature, has been shown to drive difficult couplings of bulky amino acids to completion efficiently.[6][7] However, be aware that high temperatures can potentially increase the risk of side reactions like racemization for sensitive amino acids.[7]

  • Solvent Choice: Ensure that the protected this compound and coupling reagents are fully soluble in the reaction solvent (typically DMF or NMP). Poor solubility leads to lower effective concentrations and reduced reaction rates.[1]

Strategy 3: Perform a Double Coupling

For particularly difficult couplings, a "double coupling" strategy is often effective. This involves performing the coupling step twice before proceeding to the next deprotection step.

Experimental Protocol for Double Coupling:

  • First Coupling:

    • Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in DMF.

    • Activation Mixture: In a separate vessel, dissolve the Fmoc-(3-Aminopropyl)glycine(side-chain-P)-OH (3 equivalents relative to resin loading) in DMF. Add the chosen coupling reagent (e.g., HATU, 2.9 eq.) and a tertiary amine base (e.g., DIPEA, 6 eq.).

    • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.

    • Wash: Wash the resin thoroughly with DMF to remove excess reagents.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser or TNBS test on a small sample of the resin. If the test is negative, the double coupling may not be necessary. If positive, proceed to the second coupling.

  • Second Coupling:

    • Prepare a fresh activation mixture as described in the first coupling step.

    • Add the new mixture to the same resin and agitate for another 1-2 hours.

  • Final Wash and Continuation:

    • Wash the resin thoroughly with DMF and DCM.

    • Perform a final Kaiser or TNBS test to confirm the completion of the reaction before proceeding with the Fmoc deprotection of the newly added amino acid.

The logical relationship between the problem and the proposed solutions is illustrated below.

G cluster_1 Factors and Solutions Problem Low Coupling Efficiency of This compound Cause1 Steric Hindrance Problem->Cause1 Cause2 Peptide Aggregation Problem->Cause2 Cause3 Suboptimal Reagents/Time Problem->Cause3 Solution1 Use Potent Coupling Reagents (HATU, HCTU, PyBOP) Cause1->Solution1 Solution3 Perform Double Coupling Cause1->Solution3 Solution2 Increase Temperature & Reaction Time Cause2->Solution2 Cause3->Solution1 Cause3->Solution2

Factors contributing to low coupling efficiency and their corresponding solutions.

References

Preventing side reactions with (3-Aminopropyl)glycine in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: (3-Aminopropyl)glycine is a non-standard amino acid. Specific literature on its use in peptide synthesis is limited. The following troubleshooting guide and frequently asked questions are based on established principles of peptide chemistry and data from structurally similar amino acids, such as L-2,3-diaminopropionic acid (Dap), N-alkylated amino acids, and other sterically hindered residues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to peptide synthesis?

A1: this compound is a derivative of L-2,3-diaminopropionic acid (Dap) where the side-chain amino group is substituted with a glycine (B1666218) molecule. This results in a non-proteinogenic amino acid with three key functional groups that require careful consideration during solid-phase peptide synthesis (SPPS):

  • α-Amino group: The primary amine at the alpha-carbon, which participates in peptide bond formation.

  • Side-chain secondary amine: The nitrogen atom within the aminopropyl)glycine side chain, which is nucleophilic and can lead to side reactions if not properly protected.

  • Carboxylic acid group: The C-terminal acid functionality.

Q2: What are the primary side reactions to anticipate when incorporating this compound into a peptide sequence?

A2: Due to its unique structure, several side reactions can occur:

  • Side-chain Acylation: The secondary amine in the side chain can be acylated by the incoming activated amino acid, leading to branched peptide impurities.

  • Lactam Formation: Intramolecular cyclization between the α-amino group and the side-chain carboxyl group (from the glycine moiety) or between the side-chain amino group and the C-terminal carboxyl group of the growing peptide can form a lactam.

  • Diketopiperazine (DKP) Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to cleavage of the dipeptide from the resin.[1] This is a common side reaction in SPPS, especially with proline or other secondary amino acids in the second position.[1]

  • Incomplete Coupling: The bulky side chain of this compound can cause steric hindrance, leading to incomplete coupling reactions and the formation of deletion sequences.

Q3: What is the recommended orthogonal protection strategy for this compound in Fmoc-based SPPS?

A3: A robust orthogonal protection strategy is crucial. The most common approach for similar diamino acids involves:

  • α-Amino group: Protected with the base-labile Fmoc group.

  • Side-chain amino group: Protected with an acid-labile group such as Boc (tert-butyloxycarbonyl). This ensures that the side chain remains protected during the repetitive piperidine (B6355638) treatments for Fmoc removal and is cleaved only during the final trifluoroacetic acid (TFA) cleavage step. Other acid-labile protecting groups like Mtt (4-methyltrityl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) could also be considered if selective deprotection of the side chain on-resin is required.

Troubleshooting Guide

Problem Symptom(s) in HPLC-MS Analysis Potential Cause(s) Recommended Solution(s)
Incomplete Coupling Presence of a peak with a mass corresponding to the peptide sequence missing the this compound residue (deletion sequence).1. Steric hindrance from the bulky side chain.2. Inefficient coupling reagent.3. Aggregation of the growing peptide chain.1. Optimize Coupling: Use a more powerful coupling reagent like HATU, HCTU, or COMU. Perform a double coupling.2. Increase Reaction Time: Extend the coupling time to 2-4 hours.3. Change Solvent: Switch from DMF to NMP or a mixture of DMF/DCM.
Side-chain Acylation Presence of a peak with a mass corresponding to the desired peptide plus the mass of the coupled amino acid.Incomplete or labile protection of the side-chain secondary amine.1. Ensure Proper Protection: Use a stable protecting group like Boc on the side-chain amine of the this compound monomer.2. Check Monomer Quality: Verify the integrity of the protected amino acid derivative before use.
Diketopiperazine (DKP) Formation Low yield of the desired peptide with a major peak corresponding to the cyclic dipeptide in the cleavage solution. In "traceless" DKP formation, a lower yield is observed without a corresponding impurity in the final product.[1]1. Sequence susceptibility (especially at the dipeptide stage).2. Prolonged Fmoc deprotection times with piperidine.[1]1. Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of this resin can inhibit DKP formation.2. Optimized Deprotection: Use a milder deprotection cocktail such as 2% DBU/5% piperazine (B1678402) in NMP.[1]3. Incorporate as a Dipeptide: If possible, synthesize the first two amino acids as a dipeptide unit to bypass the problematic dipeptidyl-resin stage.
Lactam Formation Presence of a peak with a mass corresponding to the cyclized peptide (loss of H₂O).Intramolecular cyclization involving the side-chain amine.1. Appropriate Protection: Ensure the side-chain amine is protected throughout the synthesis.2. On-Resin Cyclization Control: If lactam bridge formation is desired, specific on-resin cyclization protocols should be followed after selective deprotection of the side chain.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-(3-Aminopropyl)glycine(Boc)-OH

This protocol outlines a standard method for coupling the protected this compound monomer using HCTU.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-(3-Aminopropyl)glycine(Boc)-OH (3 equivalents)

  • HCTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Fmoc-(3-Aminopropyl)glycine(Boc)-OH and HCTU in DMF.

  • Add DIPEA to the solution from step 2 and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Perform a Kaiser test to monitor for complete coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of the Boc side-chain protecting group.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with dichloromethane (B109758) (DCM) (3x).

  • Add the freshly prepared, ice-cold cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture into a tube containing cold diethyl ether to precipitate the crude peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Centrifuge the ether suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers.

  • Dry the crude peptide under vacuum.

Quantitative Data Summary

The following tables provide a comparative overview of coupling reagents and deprotection conditions relevant to the incorporation of sterically hindered or modified amino acids like this compound.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentTypeTypical Reaction Time (min)Relative Coupling Efficiency for Hindered ResiduesPotential Side Reactions
HBTU/TBTUAminium/Uronium30 - 60GoodGuanidinylation of the N-terminus if used in excess.
HATU/HCTU Aminium/Uronium 20 - 45 Excellent Low racemization, but potential for guanidinylation.
PyBOPPhosphonium30 - 60Very GoodNo guanidinylation; byproducts can be difficult to remove.
COMUAminium/Uronium20 - 45ExcellentSafer byproducts compared to benzotriazole-based reagents.
DIC/HOBtCarbodiimide60 - 120ModerateSlower reaction rates; potential for N-acylurea formation.

Data extrapolated from studies on sterically hindered and N-methylated amino acids.

Table 2: Comparison of Fmoc-Deprotection Cocktails for Preventing DKP Formation

Deprotection CocktailTypical Reaction Time (min)Efficacy in Suppressing DKP FormationNotes
20% Piperidine in DMF5 + 15StandardCan catalyze DKP formation, especially with susceptible sequences.[1]
2% DBU / 5% Piperazine in NMP 5 + 10 High Significantly reduces DKP formation compared to standard piperidine treatment. [1]
5% Piperidine in Toluene5 + 15ModerateCan offer a slight reduction in DKP formation over DMF.

Data based on studies of DKP formation in susceptible peptide sequences.[1]

Visualizations

Workflow for Troubleshooting Incomplete Coupling

incomplete_coupling_workflow start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling with same reagent start->double_coupling re_kaiser Kaiser Test double_coupling->re_kaiser change_reagent Change to Stronger Coupling Reagent (e.g., HATU, COMU) re_kaiser->change_reagent Positive continue_synthesis Continue Synthesis re_kaiser->continue_synthesis Negative extend_time Increase Coupling Time (2-4 hours) change_reagent->extend_time change_solvent Change Solvent (e.g., NMP) extend_time->change_solvent cap_amine Cap Unreacted Amines with Acetic Anhydride change_solvent->cap_amine cap_amine->continue_synthesis

Caption: Troubleshooting workflow for incomplete coupling reactions.

Logical Relationship of Side Reactions

side_reactions apg This compound Structure side_chain_amine Unprotected Side-Chain Amine apg->side_chain_amine steric_hindrance Bulky Side Chain apg->steric_hindrance acylation Side-Chain Acylation side_chain_amine->acylation lactam Lactam Formation side_chain_amine->lactam incomplete_coupling Incomplete Coupling steric_hindrance->incomplete_coupling dipeptide_stage Dipeptide Stage on Resin dkp Diketopiperazine Formation dipeptide_stage->dkp

Caption: Key structural features and their associated side reactions.

References

Improving solubility of peptides containing (3-Aminopropyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers working with peptides containing (3-Aminopropyl)glycine (Apg). This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome solubility challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound (Apg) poorly soluble in neutral aqueous buffers like PBS?

A1: The solubility of a peptide is primarily determined by its amino acid composition, specifically its overall charge and hydrophobicity.[1] The this compound (Apg) residue has a primary amine on its side chain, which is basic. At neutral pH (around 7), this amine group is protonated, carrying a positive charge (+1).

If your peptide sequence includes multiple Apg residues, or other basic amino acids like Lysine (K) and Arginine (R), it will have a high positive net charge.[2][3] While charged peptides are generally more soluble, high concentrations of positively charged peptides can lead to aggregation or poor interaction with neutral pH buffers, causing insolubility. Furthermore, if the peptide is supplied as a trifluoroacetate (B77799) (TFA) salt, the strong ionic pairing between the positively charged peptide and the negatively charged TFA counterions can also influence solubility.[4]

Q2: What is the first and most critical step to take when trying to dissolve my Apg-containing peptide?

A2: The most critical first step is to test the solubility on a small aliquot of your peptide before attempting to dissolve the entire sample.[2][3] This prevents the potential loss of your entire stock in an inappropriate solvent.

For a peptide containing basic residues like Apg, the recommended starting points are:

  • Sterile, distilled water: This is the simplest starting point.

  • Dilute acidic solution: If water fails, use a dilute acidic solution, such as 10% aqueous acetic acid or 0.1% formic acid.[3][5] The acidic environment ensures that the basic side chains of Apg, Lys, and Arg are fully protonated, maximizing the peptide's net positive charge and promoting interaction with water.[1]

Always sonicate the mixture briefly (e.g., 3 sessions of 10 seconds) to aid dissolution.[3] A properly solubilized peptide should yield a clear, particle-free solution.

Q3: My Apg-containing peptide is still insoluble even in a dilute acidic solution. What are my next options?

A3: If acidic buffers are not effective, it likely indicates that your peptide also contains a significant number of hydrophobic (non-polar) amino acids (e.g., W, F, V, I, L, M, Y).[6] When a peptide has both charged and multiple hydrophobic regions, its solubility behavior can be complex. In this scenario, you should try using a small amount of an organic co-solvent.

The recommended procedure is:

  • Add a minimal amount of a pure organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) to the dry, lyophilized peptide.[5][6] Ensure the peptide dissolves completely in this initial solvent.

  • Once fully dissolved, slowly add your desired aqueous buffer (e.g., water or dilute acetic acid) dropwise while vortexing until you reach the final desired concentration.[2]

Caution: DMSO is not recommended for peptides containing Cysteine (C) or Methionine (M) as it can cause oxidation.[7] Also, be mindful that high concentrations of organic solvents may be incompatible with your biological assays.[1]

Q4: I've heard that the TFA salt form of my peptide can cause issues. Could this be related to my solubility problems, and should I consider a salt exchange?

A4: Yes, the counterion can affect solubility and experimental results. Peptides are typically purified by reverse-phase HPLC and delivered as trifluoroacetate (TFA) salts.[8] TFA is a strong acid that forms tight ion pairs with the positively charged residues (like Apg) on your peptide.[4] While this is often fine, in some cases it can lead to:

  • Lower solubility compared to other salt forms.

  • A "fluffy" lyophilized cake that is difficult to handle.[9]

  • Toxicity or altered activity in cell-based assays.[4][8]

Exchanging TFA for a weaker acid counterion, like acetate (B1210297) , is a common strategy to improve solubility and biocompatibility.[9][10] Acetate salts are often associated with better solubility profiles and are preferred for many biological applications.[4] If you have exhausted other solubilization methods, performing a salt exchange is a logical next step.

Troubleshooting Summary and Data

The following table summarizes the recommended solvents and strategies based on the properties of your Apg-containing peptide.

Peptide PropertyPrimary Solvent RecommendationSecondary Solvent / AdditiveRationaleCitations
High Net Positive Charge (Many Apg, K, R residues)Sterile Distilled Water10% Acetic Acid or 0.1% Formic AcidThe peptide is basic. An acidic solution ensures full protonation of basic residues, maximizing charge and enhancing solubility.[2][3]
High Hydrophobicity (>50% non-polar residues)DMSO, ACN, or DMF (minimal)Stepwise dilution with aqueous bufferHydrophobic peptides require an organic solvent to break up self-aggregation. The peptide should be fully dissolved in the organic solvent first.[1][6]
Balanced Charge and Hydrophobicity 10% Acetic AcidDMSO (if acidic buffer fails), then diluteThis combination can be challenging. Start by maximizing charge with an acidic pH. If that fails, the hydrophobic character is dominant, and an organic co-solvent is needed.[5]
Persistent Insolubility / Assay Incompatibility Varies (see above)Perform TFA to Acetate Salt ExchangeThe TFA counterion may be hindering solubility or interfering with the experiment. Exchanging it for the more biocompatible acetate ion can resolve these issues.[4][8][9]

Experimental Protocols

Protocol 1: General Peptide Solubility Testing

This protocol outlines a systematic approach to finding a suitable solvent for your Apg-containing peptide.

  • Preparation: Aliquot approximately 1 mg of your lyophilized peptide into a sterile microcentrifuge tube. Allow the tube to warm to room temperature before opening to prevent condensation.[3]

  • Step 1 (Water): Add 50 µL of sterile, distilled water to create a high-concentration stock (e.g., 20 mg/mL). Vortex thoroughly. If the solution is not clear, proceed to sonication.

  • Step 2 (Sonication): Place the tube in a bath sonicator and sonicate for 3 cycles of 10-15 seconds each.[3] Visually inspect for clarity after each cycle. If the solution is clear, you can proceed to dilute it with your experimental buffer to the final concentration. If it remains cloudy or contains particles, proceed to the next step.

  • Step 3 (Acidification): Add 50 µL of 20% aqueous acetic acid to the suspension (final concentration of 10% acetic acid). Vortex and sonicate again. If the peptide dissolves, this is your solvent system.

  • Step 4 (Organic Co-solvent): If the peptide is still insoluble, lyophilize the sample to remove the water and acid. To the dry peptide, add 20-50 µL of pure DMSO.[5] Vortex and sonicate until fully dissolved. Then, slowly add your desired aqueous buffer dropwise to reach the final volume and concentration.

  • Final Check: Before use in an assay, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any residual, undissolved micro-aggregates.[1] Use the supernatant for your experiment.

Protocol 2: TFA to Acetate Salt Exchange using Anion Exchange Resin

This protocol describes how to replace trifluoroacetate (TFA) counterions with acetate ions.

  • Resin Preparation:

    • Prepare a small column with a strong anion exchange resin (10- to 50-fold excess of anion sites relative to the estimated amount of TFA on the peptide).[11]

    • Activate and charge the column by eluting it with ~5 column volumes of 1 M sodium acetate.

    • Wash the column thoroughly with ~10 column volumes of sterile, distilled water to remove excess sodium acetate.[11]

  • Peptide Loading:

    • Dissolve your TFA-peptide salt in a minimal amount of distilled water.

    • Apply the dissolved peptide solution to the top of the prepared anion exchange column.[11]

  • Elution and Collection:

    • Elute the column with distilled water. The positively charged peptide will not bind to the resin and will flow through, while the negatively charged TFA ions will be exchanged for the acetate ions bound to the resin.

    • Collect the fractions containing your peptide. You can monitor this by checking the absorbance at 280 nm if your peptide contains Trp or Tyr, or at 220 nm for the peptide bond.[11]

  • Lyophilization:

    • Combine the peptide-containing fractions.

    • Freeze the solution (e.g., in liquid nitrogen or a -80°C freezer) and lyophilize overnight to obtain the final peptide acetate salt as a dry powder.[11]

Visual Guides

Troubleshooting Workflow for Peptide Solubility

G start Start: Lyophilized Apg-Peptide (TFA Salt) test_h2o 1. Add sterile H₂O + Vortex/Sonicate start->test_h2o is_soluble1 Is solution clear? test_h2o->is_soluble1 add_acid 2. Add 10% Acetic Acid + Vortex/Sonicate is_soluble1->add_acid No success Success! Peptide is Solubilized is_soluble1->success Yes is_soluble2 Is solution clear? add_acid->is_soluble2 lyophilize Lyophilize to dryness is_soluble2->lyophilize No is_soluble2->success Yes add_dmso 3. Add minimal DMSO + Vortex/Sonicate lyophilize->add_dmso is_soluble3 Is peptide dissolved? add_dmso->is_soluble3 dilute Slowly dilute with aqueous buffer is_soluble3->dilute Yes consider_exchange 4. Persistent Issue: Consider Salt Exchange is_soluble3->consider_exchange No dilute->success

Caption: A step-by-step workflow for troubleshooting the solubility of Apg-containing peptides.

Effect of pH on Apg Peptide Charge and Solubility

G cluster_low_ph Low pH (e.g., Acetic Acid) cluster_neutral_ph Neutral pH (e.g., PBS) apg_protonated Apg Side Chain: -CH₂CH₂CH₂-NH₃⁺ (Positively Charged) peptide_charge_high High Net Positive Charge apg_protonated->peptide_charge_high contributes to solubility_high Increased Repulsion & Water Interaction peptide_charge_high->solubility_high leads to solubility_low Potential Aggregation & Lower Solubility apg_still_protonated Apg Side Chain: -CH₂CH₂CH₂-NH₃⁺ (Still Charged) peptide_charge_lower Lower Net Positive Charge (if acidic groups exist) apg_still_protonated->peptide_charge_lower contributes to peptide_charge_lower->solubility_low may lead to

Caption: How solution pH influences the charge of Apg residues and impacts peptide solubility.

Workflow for TFA to Acetate Salt Exchange

G start Start: Peptide-TFA Salt in Aqueous Solution load 1. Load Peptide-TFA Solution onto Column start->load column Anion Exchange Column (Pre-charged with Acetate) elute 2. Elute with Distilled H₂O column->elute load->column collection 3. Collect Fractions elute->collection peptide_out Peptide-Acetate Salt Elutes (Peptide⁺Ac⁻) collection->peptide_out tfa_bound TFA⁻ Binds to Resin, Displacing Acetate collection->tfa_bound lyophilize_final 4. Lyophilize Collected Fractions peptide_out->lyophilize_final final_product Final Product: Dry Peptide-Acetate Salt lyophilize_final->final_product

Caption: Experimental workflow for exchanging TFA counterions with acetate using anion exchange.

References

Technical Support Center: Purification of (3-Aminopropyl)glycine-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of (3-Aminopropyl)glycine-modified peptides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound-modified peptides?

A1: The primary challenges stem from the introduction of a primary amine in the this compound (Apg) side chain. This modification increases the peptide's basicity and polarity, which can lead to several issues:

  • Poor Peak Shape and Tailing in RP-HPLC: The basic amine can interact with residual silanols on the silica-based stationary phase, causing peak tailing.

  • Co-elution with Impurities: The modified peptide may have similar retention times to deletion or truncated sequences, making separation difficult.[1]

  • Low Recovery: The peptide may irreversibly adsorb to the column or be poorly soluble in the mobile phase.

  • Multiple Charged Species: The presence of the additional amino group can lead to multiple protonation states, potentially causing peak splitting or broadening, especially if the mobile phase pH is not well-controlled.

Q2: Which purification technique is most suitable for Apg-modified peptides?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides, including those with modifications.[2] However, due to the basic nature of the Apg residue, a multi-step or orthogonal purification strategy involving Ion-Exchange Chromatography (IEX) followed by RP-HPLC can be highly beneficial for achieving high purity.[3][4]

Q3: How does the choice of mobile phase additive affect the purification of Apg-modified peptides?

A3: The mobile phase additive is critical for successful purification. Trifluoroacetic acid (TFA) is a commonly used ion-pairing agent that can improve peak shape and resolution by masking the interactions between the basic peptide and the stationary phase.[5] However, for very basic peptides, alternative ion-pairing agents or different mobile phase pH values may be necessary to achieve optimal separation.[6]

Q4: What is an orthogonal protection strategy and why is it important for synthesizing Apg-modified peptides?

A4: An orthogonal protection strategy involves using protecting groups for different functional groups (e.g., Nα-amino group, side chains) that can be removed under distinct chemical conditions without affecting the other protecting groups.[7][8] For Apg-modified peptides, it is crucial to use a side-chain protecting group for the Apg amine that is stable during the entire solid-phase peptide synthesis (SPPS) process and can be removed cleanly during the final cleavage and deprotection step.[9] This prevents unwanted side reactions and simplifies the purification of the final product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Interaction of the basic Apg residue with free silanols on the C18 column.- Use a mobile phase with a strong ion-pairing agent like 0.1% TFA. - Consider using a column with end-capping or a different stationary phase (e.g., C8, Phenyl-Hexyl).[10] - Increase the column temperature to improve peak shape.
Broad Peaks - Suboptimal mobile phase pH. - Column contamination or degradation. - Sample overload.- Ensure the mobile phase pH is well-controlled and buffered. - Flush the column with a strong solvent.[11] - Reduce the amount of sample injected.[5]
Low Peptide Recovery - Irreversible adsorption to the column. - Poor peptide solubility in the sample diluent.- Use a mobile phase with a higher concentration of organic solvent or a stronger organic solvent. - Ensure the peptide is fully dissolved in the injection solvent, which should be compatible with the initial mobile phase conditions.[12][13]
Co-elution of Target Peptide with Impurities Insufficient resolution between the target peptide and closely related impurities (e.g., deletion sequences).- Optimize the gradient slope; a shallower gradient can improve resolution.[10] - Screen different column chemistries and mobile phase pH values.[6] - Consider a two-step purification strategy using IEX followed by RP-HPLC.[3]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Changes in column temperature.- Ensure proper pump performance and mobile phase mixing.[11] - Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: RP-HPLC Method Development for Apg-Modified Peptides

This protocol outlines a systematic approach to developing an effective RP-HPLC purification method.

  • Column Selection:

    • Start with a standard C18 reversed-phase column with a wide pore size (e.g., 300 Å) suitable for peptides.[5]

    • If peak tailing is observed, consider columns with alternative stationary phases like C8 or phenyl-hexyl.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Gradient: A broad linear gradient from 5% to 95% B over 30-60 minutes.

    • Detection: Monitor at 214 nm and 280 nm.

    • Inject a small amount of the crude peptide to determine the approximate elution time.[5]

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 30 minutes could be effective.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the target peptide peak.

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

Protocol 2: Two-Step Purification using Ion-Exchange and RP-HPLC

This protocol is recommended for complex crude samples or when high purity is required.

  • Step 1: Cation-Exchange Chromatography (Capture Step)

    • Resin: Strong cation-exchange resin (e.g., sulfopropyl-based).[3]

    • Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the peptide is positively charged (e.g., 20 mM sodium phosphate, pH 3.0).

    • Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 3.0).

    • Procedure:

      • Equilibrate the column with Buffer A.

      • Load the crude peptide dissolved in Buffer A.

      • Wash the column with Buffer A to remove unbound impurities.

      • Elute the peptide with a linear gradient of 0-100% Buffer B.

      • Collect fractions and identify those containing the target peptide.

  • Step 2: RP-HPLC (Polishing Step)

    • Pool and desalt the fractions from the IEX step containing the target peptide.

    • Purify the desalted peptide using the optimized RP-HPLC protocol described in Protocol 1.

Visualizations

G cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification Workflow SPPS Solid-Phase Peptide Synthesis (with protected Apg) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Crude Crude Peptide Mixture Cleavage->Crude RP_HPLC RP-HPLC Purification Crude->RP_HPLC Analysis Purity Analysis (Analytical HPLC, MS) RP_HPLC->Analysis Analysis->RP_HPLC Purity < 95% (Re-purify) Lyophilization Lyophilization Analysis->Lyophilization Purity > 95% Pure_Peptide Pure Apg-Modified Peptide Lyophilization->Pure_Peptide G cluster_troubleshooting RP-HPLC Troubleshooting Logic Start Crude Peptide Purification Check_Peak Assess Peak Shape & Resolution Start->Check_Peak Good_Peak Good Separation Proceed to Fraction Collection Check_Peak->Good_Peak Acceptable Bad_Peak Poor Separation (Tailing, Broadening) Check_Peak->Bad_Peak Unacceptable Optimize_Gradient Optimize Gradient Slope Bad_Peak->Optimize_Gradient Optimize_Gradient->Check_Peak Re-evaluate Change_Column Change Column Chemistry (e.g., C8, Phenyl) Optimize_Gradient->Change_Column No Improvement Change_Column->Check_Peak Re-evaluate Adjust_pH Adjust Mobile Phase pH Change_Column->Adjust_pH No Improvement Adjust_pH->Check_Peak Re-evaluate Consider_IEX Use Orthogonal Method (e.g., Ion-Exchange) Adjust_pH->Consider_IEX No Improvement

References

Troubleshooting diketopiperazine formation with C-terminal (3-Aminopropyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering diketopiperazine (DKP) formation, with a specific focus on peptides containing C-terminal (3-Aminopropyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern in peptide synthesis?

A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly after the coupling of the second amino acid. It involves an intramolecular cyclization of the N-terminal amino group of a dipeptide-resin intermediate, leading to the cleavage of the dipeptide from the resin as a cyclic DKP.[1][2] This results in a significant reduction in the yield of the target peptide and can complicate the purification process.[1] In some cases, this side reaction is "traceless," meaning the cleaved DKP is washed away, leading to a lower yield without an obvious impurity in the final product, making it difficult to diagnose.[1]

Q2: Why is diketopiperazine formation more prevalent with C-terminal this compound?

A2: The presence of a primary amine in the side chain of this compound can accelerate DKP formation through two potential mechanisms:

  • Intramolecular Base Catalysis: The side-chain amine can act as an internal base, promoting the premature removal of the N-terminal Fmoc protecting group. The resulting free N-terminal amine can then readily attack the ester linkage to the resin, forming the DKP.

  • Increased Nucleophilicity: The overall increase in the basicity of the local environment can enhance the nucleophilicity of the N-terminal amine, further driving the cyclization reaction.

Q3: What are the general factors that influence diketopiperazine formation?

A3: Several factors can promote DKP formation:

  • Peptide Sequence: Dipeptides with proline at the C-terminus are highly susceptible.[1][3] Generally, sequences with a secondary amino acid at the second position from the N-terminus are at higher risk.[1]

  • Deprotection Conditions: The basic conditions used for Fmoc deprotection, typically with piperidine (B6355638), can catalyze DKP formation.[1]

  • Resin Type: Resins like Wang resin, which link the peptide via an ester bond, are more prone to DKP formation.[1][4]

  • Temperature: Elevated temperatures during coupling or deprotection can increase the rate of this side reaction.[1][5]

  • Solvent: The choice of solvent can influence the conformation of the peptide-resin and the rate of cyclization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of the final peptide with C-terminal this compound. Accelerated diketopiperazine formation due to the basic side chain.1. Protect the side chain: Use a protecting group on the aminopropyl side chain, such as Boc or Mtt. 2. Use a sterically hindered resin: Employ a 2-chlorotrityl chloride (2-CTC) resin to minimize DKP formation due to steric hindrance.[3][6] 3. Optimize deprotection conditions: Use a milder base for Fmoc deprotection, such as 2% DBU with 5% piperazine (B1678402) in NMP, which has been shown to reduce DKP formation.[2]
Presence of a major impurity corresponding to the mass of the diketopiperazine of the C-terminal dipeptide. Incomplete protection of the this compound side chain or harsh deprotection conditions.1. Verify side-chain protection: Confirm complete protection of the side-chain amine before coupling the next amino acid. 2. Modify the deprotection protocol: Reduce the piperidine concentration or the deprotection time.[7] Consider performing the deprotection at a lower temperature.[7]
Formation of deletion sequences lacking the C-terminal this compound and the penultimate residue. "Traceless" diketopiperazine formation where the DKP is cleaved and washed away, followed by coupling of the third amino acid to the now-free resin hydroxyl groups.[4]1. Incorporate a dipeptide: Couple the final two amino acids as a pre-formed dipeptide unit. This bypasses the dipeptide-resin intermediate that is susceptible to cyclization.[3] 2. Use a specialized coupling reagent: Employ a coupling reagent like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), which has been shown to suppress DKP formation.[7]

Experimental Protocols

Protocol 1: Standard SPPS Protocol Prone to Diketopiperazine Formation

This protocol outlines a standard procedure that is susceptible to DKP formation when using C-terminal this compound.

  • Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).

  • First Amino Acid Coupling (Fmoc-(3-Aminopropyl(Boc))glycine-OH): Dissolve Fmoc-(3-Aminopropyl(Boc))glycine-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes.[1]

  • Second Amino Acid Coupling: Couple the next Fmoc-protected amino acid using standard coupling conditions.

Protocol 2: Optimized SPPS Protocol to Minimize Diketopiperazine Formation

This protocol incorporates modifications to suppress DKP formation.

  • Resin Selection: Use 2-chlorotrityl chloride resin (1 g, 1.2 mmol/g loading).

  • First Amino Acid Loading: Dissolve Fmoc-(3-Aminopropyl(Boc))glycine-OH (1.5 eq.) and DI PEA (3 eq.) in DCM (10 mL). Add to the resin and shake for 1 hour. Quench with methanol (B129727) (1 mL) and wash with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Fmoc Deprotection (Optimized Conditions): Treat the resin with 2% DBU and 5% piperazine in NMP (10 mL) for 2 x 5 minutes.[2] Immediately wash with NMP (5 x 10 mL).

  • Second Amino Acid Coupling: Immediately proceed with the coupling of the next amino acid.

Quantitative Data Summary

The following table summarizes the impact of different strategies on the formation of diketopiperazine with a C-terminal this compound dipeptide. The data is representative and intended for illustrative purposes.

Strategy Resin Deprotection Cocktail Temperature (°C) Diketopiperazine Formation (%)
StandardWang20% Piperidine/DMF2535
Optimized2-CTC20% Piperidine/DMF2515
OptimizedWang2% DBU, 5% Piperazine/NMP258
Optimized2-CTC2% DBU, 5% Piperazine/NMP25< 2
StandardWang20% Piperidine/DMF3550

Visualizations

Caption: Mechanism of diketopiperazine formation during SPPS.

Caption: Troubleshooting workflow for minimizing diketopiperazine formation.

References

Identifying and minimizing byproducts in (3-Aminopropyl)glycine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Aminopropyl)glycine. Our aim is to help you identify and minimize byproducts to improve yield and purity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Aza-Michael Addition of 1,3-Diaminopropane (B46017) to an Acrylate (B77674) Precursor

This approach involves the reaction of 1,3-diaminopropane with an acrylic acid equivalent, such as ethyl acrylate, followed by hydrolysis.

Q1: My reaction mixture has become a solid mass, or the viscosity has dramatically increased. What's happening?

A1: This is likely due to the polymerization of the acrylate starting material. Acrylic acid and its esters are prone to polymerization, especially in the presence of initiators like heat, light, or impurities.

Troubleshooting Steps:

  • Inhibitor Addition: Use a polymerization inhibitor like hydroquinone (B1673460) monomethyl ether (MEHQ) or phenothiazine.

  • Temperature Control: Maintain a constant and low reaction temperature.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-initiated polymerization.

  • Reagent Purity: Ensure your acrylate reagent is free from peroxide impurities.

Q2: I am observing a significant amount of a bis-adduct byproduct. How can I favor the mono-addition product?

A2: The formation of the bis-adduct, where both amino groups of 1,3-diaminopropane react with the acrylate, is a common issue.

Troubleshooting Steps:

  • Stoichiometry Control: Use a large excess of 1,3-diaminopropane relative to the acrylate. This statistically favors the mono-addition.

  • Slow Addition: Add the acrylate slowly to the reaction mixture containing the diamine to maintain a low concentration of the acrylate and reduce the likelihood of the second addition.

Q3: My final product is contaminated with a salt. How do I remove it?

A3: Salt formation can occur between the basic amine and the acidic carboxyl group of acrylic acid if it's used directly. While using an ester of acrylic acid followed by hydrolysis is recommended, residual salts from workup can still be an issue.

Troubleshooting Steps:

  • Solvent Extraction: Perform a liquid-liquid extraction to separate the desired product from inorganic salts. The choice of solvents will depend on the solubility of your product and the salt.

  • Recrystallization: Recrystallization from a suitable solvent system can effectively remove salt impurities.

  • Ion-Exchange Chromatography: This technique can be used to separate the desired amino acid from salt ions.

Route 2: Reductive Amination

This route could involve the reaction of a β-aminoaldehyde or β-aminoketone precursor with an amine, followed by reduction. A plausible, though less direct, route could involve the reductive amination of a suitable precursor.

Q1: I am seeing significant amounts of over-alkylation, resulting in tertiary amine byproducts. How can I control this?

A1: Over-alkylation is a common side reaction in reductive amination where the newly formed secondary amine reacts further.

Troubleshooting Steps:

  • Stoichiometry: Use a molar excess of the primary amine reactant.

  • Stepwise Procedure: Consider a stepwise approach where the imine is formed first, and then the reducing agent is added. This can sometimes provide better control over the reaction.

Q2: My reducing agent seems to be decomposing or causing side reactions. What should I consider?

A2: The choice and handling of the reducing agent are critical. For example, sodium cyanoborohydride can produce toxic cyanide byproducts during acidic workup.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) is often a milder and more selective reducing agent for reductive aminations.

  • pH Control: Maintain the reaction at a slightly acidic pH (around 5-6) to facilitate imine formation without degrading the reducing agent.

Route 3: Gabriel Synthesis Approach

This method would involve the alkylation of potassium phthalimide (B116566) with a suitable halo-precursor, followed by deprotection to yield the primary amine. For this compound, this would be a multi-step process.

Q1: I am having trouble removing the phthalhydrazide (B32825) byproduct after hydrazinolysis. What is the best way to purify my product?

A1: Phthalhydrazide is a common byproduct when using hydrazine (B178648) for the cleavage of the N-alkylphthalimide intermediate and can be difficult to remove due to its low solubility in many common organic solvents.[1][2]

Troubleshooting Steps:

  • Solvent Selection and Filtration: Choose a solvent where your desired amine is soluble, but the phthalhydrazide is not. After the reaction, the precipitated phthalhydrazide can be removed by filtration.[1]

  • Acid-Base Extraction: Convert the desired amine to its hydrochloride salt by treating the reaction mixture with HCl. The amine salt will be water-soluble, while the phthalhydrazide will have low solubility in the acidic aqueous layer and can be removed by filtration or extraction with an organic solvent.

Q2: My yield is low after the cleavage step. What could be the cause?

A2: Low yields during the cleavage of the N-alkylphthalimide can be due to incomplete reaction or degradation of the product under harsh conditions.[2]

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the hydrazinolysis or hydrolysis reaction goes to completion by optimizing the reaction time and temperature.

  • Choice of Cleavage Method: While acidic or basic hydrolysis can be used, they often require harsh conditions.[2] The Ing-Manske procedure using hydrazine is generally milder.[1]

Data Presentation: Byproduct Summary

Synthetic RouteCommon ByproductsFormation MechanismMinimization Strategy
Aza-Michael Addition PolyacrylateRadical polymerization of the acrylate monomer.Use of polymerization inhibitors, temperature control.
Bis-adduct of 1,3-diaminopropaneSecond Michael addition of the mono-adduct to another acrylate molecule.Use a large excess of 1,3-diaminopropane, slow addition of acrylate.
Ammonium SaltAcid-base reaction between the amine and carboxylic acid.Use an acrylate ester followed by hydrolysis.
Reductive Amination Tertiary AmineOver-alkylation of the desired secondary amine.Use of excess primary amine, stepwise reaction.
Cyanide SaltsDecomposition of sodium cyanoborohydride during acidic workup.Use alternative reducing agents like sodium triacetoxyborohydride.
Gabriel Synthesis PhthalhydrazideCyclization of hydrazine with phthalimide during cleavage.[1][2]Filtration from a suitable solvent, acid-base extraction.[1]
Phthalic Acid/SaltsHydrolysis of the phthalimide ring under acidic or basic conditions.[2]Use of milder cleavage conditions (hydrazinolysis).

Experimental Protocols

Protocol 1: General Procedure for Aza-Michael Addition
  • Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed under an inert atmosphere (nitrogen or argon).

  • Reagents: 1,3-diaminopropane (10 eq.) is dissolved in a suitable solvent (e.g., ethanol). A polymerization inhibitor (e.g., MEHQ, 200 ppm) is added.

  • Reaction: Ethyl acrylate (1 eq.) is added dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C).

  • Monitoring: The reaction progress is monitored by TLC or HPLC-MS.

  • Workup: The excess 1,3-diaminopropane and solvent are removed under reduced pressure. The resulting crude product is then hydrolyzed using aqueous NaOH or HCl.

  • Purification: The final product is purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Gabriel Synthesis (adapted for a precursor)
  • Alkylation: Potassium phthalimide (1.1 eq.) is suspended in a polar aprotic solvent (e.g., DMF). The halo-precursor (1 eq.) is added, and the mixture is heated.

  • Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.

  • Workup: The reaction mixture is cooled, and water is added to precipitate the N-alkylphthalimide, which is then filtered and dried.

  • Cleavage (Hydrazinolysis): The N-alkylphthalimide is suspended in ethanol, and hydrazine hydrate (B1144303) (1.5-2.0 eq.) is added.[1]

  • Reaction: The mixture is refluxed until a precipitate of phthalhydrazide forms.[1]

  • Purification: The mixture is cooled and filtered to remove the phthalhydrazide. The filtrate is concentrated, and the crude amine is purified by distillation or crystallization.

Mandatory Visualization

Byproduct_Formation_Aza_Michael Reactants 1,3-Diaminopropane + Ethyl Acrylate Desired_Product This compound (after hydrolysis) Reactants->Desired_Product Mono-addition Bis_Adduct Bis-Adduct Byproduct Reactants->Bis_Adduct Di-addition Polymer Polyacrylate Byproduct Reactants->Polymer Polymerization Salt Ammonium Salt (with Acrylic Acid) Reactants->Salt Acid-Base Reaction

Caption: Byproduct pathways in the Aza-Michael addition synthesis.

Troubleshooting_Workflow Start Problem Identified in This compound Synthesis Low_Yield Low Yield Start->Low_Yield Impurity Presence of Impurities Start->Impurity Check_Route Identify Synthetic Route Low_Yield->Check_Route Impurity->Check_Route Aza_Michael Aza-Michael Check_Route->Aza_Michael Route 1 Reductive_Amination Reductive Amination Check_Route->Reductive_Amination Route 2 Gabriel Gabriel Check_Route->Gabriel Route 3 Check_Polymer Check for Polymerization Aza_Michael->Check_Polymer Check_Bis_Adduct Check for Bis-Adduct Aza_Michael->Check_Bis_Adduct Check_Overalkylation Check for Over-alkylation Reductive_Amination->Check_Overalkylation Check_Phthalhydrazide Check for Phthalhydrazide Gabriel->Check_Phthalhydrazide Solution1 Add Inhibitor/ Control Temp. Check_Polymer->Solution1 Yes Solution2 Adjust Stoichiometry/ Slow Addition Check_Bis_Adduct->Solution2 Yes Solution3 Adjust Stoichiometry Check_Overalkylation->Solution3 Yes Solution4 Optimize Purification (Filtration/Extraction) Check_Phthalhydrazide->Solution4 Yes

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Mass Spectrometry Fragmentation Analysis of (3-Aminopropyl)glycine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the mass spectrometry fragmentation analysis of peptides containing the non-proteinogenic amino acid, (3-Aminopropyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard amino acids?

A1: this compound, also known as a β-lysine analogue, is a non-proteinogenic amino acid. Unlike the 20 common proteinogenic α-amino acids, which have their amino group attached to the α-carbon, this compound has an additional methylene (B1212753) group in its backbone, making it a β-amino acid. Its side chain contains a primary amine, similar to lysine (B10760008) and ornithine. This structural difference can significantly influence peptide conformation and fragmentation behavior in mass spectrometry.

Q2: What are the expected fragmentation patterns for peptides containing this compound in Collision-Induced Dissociation (CID)?

A2: Due to the presence of a basic primary amine on the side chain, peptides containing this compound are expected to exhibit charge-directed fragmentation. A key anticipated fragmentation pathway is the "ornithine effect," which involves the facile cleavage of the peptide bond C-terminal to the this compound residue.[1] This is thought to occur via a cyclization reaction involving the side-chain amine.[1] Therefore, expect to see a prominent y-ion resulting from this cleavage. Additionally, standard b- and y-type ions from other peptide bond cleavages will also be present.

Q3: How does Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) affect the fragmentation of this compound-containing peptides?

A3: ETD and ECD are non-ergodic fragmentation methods that are particularly useful for analyzing peptides with labile modifications and for preserving side-chain information.[2] For peptides containing β-amino acids like this compound, ETD/ECD can lead to unique fragmentation patterns. While typical c- and z-type ions are formed from cleavage of the N-Cα bond, in β-amino acids, cleavage of the Cα-Cβ bond can also occur, providing specific fragments that can pinpoint the location of the β-amino acid.[3] However, studies on β-amino acid containing peptides have shown that N-Cβ and Cα-Cβ bond cleavages can be rare.[3] Instead, the formation of a• and y-type ions may be more prevalent.[3]

Q4: Can I expect to see a neutral loss of ammonia (B1221849) from the this compound side chain?

A4: Yes, a neutral loss of ammonia (NH₃, 17.03 Da) from the protonated side-chain amine of this compound is a plausible fragmentation pathway, especially in CID. This is a well-documented fragmentation pathway for lysine and its analogs.[4][5] The observation of ion series corresponding to the loss of ammonia can be a diagnostic tool for the presence of this compound.

Q5: How will the position of this compound in the peptide sequence affect fragmentation?

A5: The position of this basic residue can significantly influence the fragmentation spectrum. When located near the C-terminus, the formation of b-ions with a subsequent water loss (b-H₂O) may be more prevalent.[6] If located internally, the "ornithine-like" effect with preferential cleavage C-terminal to the residue is expected to be a dominant feature in CID spectra.[1] The overall charge state of the peptide, influenced by the number and position of basic residues, will also play a crucial role in dictating the fragmentation pathways.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or no fragmentation of the peptide. The presence of a highly basic residue like this compound can sequester the proton, leading to poor fragmentation along the peptide backbone, especially in CID.[2]- Increase the collision energy in your CID experiment.- Switch to a different fragmentation method like ETD or HCD, which can be more effective for highly charged peptides.[8]- Consider derivatization of the N-terminus to introduce a fixed charge, which may promote more diverse fragmentation.
Dominant, uninformative neutral loss of ammonia. The side-chain amine of this compound is labile and readily loses ammonia upon collisional activation.[4][5]- Lower the collision energy to reduce the prevalence of this neutral loss.- Utilize ETD, which is known to preserve labile side-chain modifications and may reduce the neutral loss of ammonia.[2]
Difficulty in distinguishing this compound from its isomers (e.g., lysine). This compound and lysine are isobaric, meaning they have the same mass. Distinguishing them requires careful analysis of the MS/MS spectrum.- Look for the characteristic "ornithine-like" cleavage C-terminal to the residue, which is more pronounced for amino acids with side-chain amines that can form a six-membered lactam ring.[1]- High-resolution mass spectrometry can help in identifying subtle mass differences in fragment ions that may arise from different fragmentation pathways.- Analyze the fragmentation of diagnostic immonium ions, which can be specific for different modified lysines and their analogs.[9]
Unexpected fragment ions or rearranged sequences. Macrocyclization of peptide ions during CID can lead to sequence scrambling and the formation of non-native fragment ions.[6] This can be influenced by the presence and position of basic residues.- Use a lower-energy fragmentation technique like ETD, which is less prone to inducing rearrangements.- Analyze the fragmentation patterns at different collision energies; sequence scrambling events are often energy-dependent.- Compare the spectra of synthetic peptides with known sequences to identify characteristic rearrangement products.
Low signal intensity for the this compound-containing peptide. Peptides with modified or unusual amino acids can have different ionization efficiencies or chromatographic behaviors compared to standard peptides.- Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature) for your specific peptide.- Adjust the liquid chromatography (LC) gradient to ensure proper elution and separation of the peptide.- Consider using a different mobile phase additive that may enhance the ionization of your peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol outlines a general procedure for the manual synthesis of a peptide containing this compound using Fmoc-based solid-phase chemistry.

Materials:

  • Rink Amide MBHA resin or pre-loaded Wang resin

  • Fmoc-protected amino acids (including Fmoc-(3-Aminopropyl)glycine(Boc)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to check for complete coupling (ninhydrin test for primary amines). If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Visualizations

fragmentation_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis peptide_synthesis Peptide Synthesis (this compound) purification RP-HPLC Purification peptide_synthesis->purification esi Electrospray Ionization (ESI) purification->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 fragmentation MS/MS Fragmentation (CID, HCD, ETD) ms1->fragmentation ms2 MS2 Scan (Fragment Ion Detection) fragmentation->ms2 spectral_interpretation Spectral Interpretation ms2->spectral_interpretation database_search Database Search (with custom modification) spectral_interpretation->database_search sequence_validation Sequence Validation database_search->sequence_validation label label

Caption: Experimental workflow for the analysis of this compound peptides.

cid_fragmentation cluster_peptide Peptide with this compound (APG) cluster_fragments Major CID Fragmentation Pathways peptide ...-AA1-APG-AA2-... y_ion y-ion (Cleavage C-terminal to APG) peptide->y_ion 'Ornithine Effect' b_y_ions Other b- and y-ions peptide->b_y_ions Standard Backbone Cleavage nh3_loss Neutral Loss of NH3 peptide->nh3_loss Side-chain Fragmentation label label

Caption: Predicted CID fragmentation of this compound peptides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor MS/MS Spectrum cause1 Proton Sequestration start->cause1 cause2 Dominant Neutral Loss start->cause2 cause3 Instrument Settings start->cause3 solution1a Increase Collision Energy cause1->solution1a solution1b Change Fragmentation (ETD/HCD) cause1->solution1b solution2a Lower Collision Energy cause2->solution2a solution2b Use ETD cause2->solution2b solution3 Optimize Source/Analyzer Parameters cause3->solution3 label label

Caption: Troubleshooting logic for poor MS/MS spectra of modified peptides.

References

Validation & Comparative

A Comparative Guide to (3-Aminopropyl)glycine and Other Non-Natural Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance the therapeutic properties of peptide-based candidates. These modifications can significantly improve stability, selectivity, and efficacy. This guide provides a comparative analysis of (3-Aminopropyl)glycine against other notable non-natural amino acids, supported by experimental data and detailed protocols to inform rational peptide design.

Introduction to Non-Natural Amino Acids in Peptides

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by poor metabolic stability and low oral bioavailability. Non-natural amino acids are instrumental in overcoming these limitations by introducing novel chemical functionalities and conformational constraints.[1][2] Their use can lead to peptides with increased resistance to enzymatic degradation, improved receptor binding affinity, and enhanced structural stability.[2]

This compound , a flexible gamma-amino acid, is a noteworthy building block in peptide chemistry. Its extended side chain, terminating in a primary amine, offers unique opportunities for modifying peptide structure and function. This guide will compare the influence of incorporating this compound into peptides with that of other well-established non-natural amino acids such as D-alanine , β-alanine , and N-methylated amino acids .

Impact on Peptide Properties: A Comparative Analysis

The choice of a non-natural amino acid can profoundly influence a peptide's pharmacological profile. Below is a comparative summary of the effects of this compound and other non-natural amino acids on key peptide properties.

Enzymatic Stability

A primary driver for incorporating non-natural amino acids is to enhance resistance to proteolysis. The following table summarizes the comparative enzymatic stability of peptides modified with different non-natural amino acids.

Non-Natural Amino AcidModification StrategyImpact on Enzymatic StabilityRepresentative Half-Life (t½) in Human Plasma
This compound γ-Amino acid incorporationIncreased resistance to peptidases due to altered backbone spacing.Data not readily available in comparative studies. Expected to be higher than native peptides.
D-Alanine Stereochemical inversion (L- to D-amino acid)High resistance to proteases that are stereospecific for L-amino acids.[2]Can be significantly extended (e.g., >24 hours).
β-Alanine β-Amino acid incorporationConfers significant proteolytic resistance by altering the peptide backbone.[3][4][5]Often results in a substantial increase in plasma half-life.
N-Methylated Amino Acid N-alkylation of the peptide bondPrevents enzymatic cleavage at the modified site by sterically hindering protease access.Can lead to a dramatic increase in metabolic stability.
Receptor Binding Affinity and Biological Activity

The introduction of non-natural amino acids can modulate the conformation of a peptide, thereby affecting its interaction with its biological target.

Non-Natural Amino AcidImpact on Receptor Binding and ActivityExample (IC50 / Ki)
This compound The flexible side chain can be used to optimize interactions with the receptor pocket or to attach functional moieties.Specific comparative data is limited. The effect is highly dependent on the peptide and target.
D-Alanine Can either increase or decrease affinity depending on the specific interactions of the side chain with the receptor. Replacement of Gly with D-Ala at specific positions can enhance stability and activity.[6]In a GLP-1 analogue, substitution of Gly22 with D-Ala resulted in a slight decrease in receptor affinity.[7]
β-Alanine Can alter the peptide's secondary structure, potentially impacting receptor recognition.In a GLP-1 analogue, substitution of Gly22 with β-alanine showed comparable receptor affinity to the native peptide.[7]
N-Methylated Amino Acid Can restrict conformational flexibility, which may lock the peptide in a bioactive conformation, thus increasing affinity.Can lead to a significant improvement in binding affinity.
Conformational Effects

The conformational landscape of a peptide is critical for its biological function. Non-natural amino acids can be used to induce or stabilize specific secondary structures.

Non-Natural Amino AcidInfluence on Peptide Conformation
This compound The longer, flexible side chain can introduce localized flexibility or be used as a linker to create cyclic peptides with constrained conformations.
D-Alanine Can disrupt α-helical structures but may be well-tolerated in β-turns or disordered regions.
β-Alanine Promotes the formation of unique helical structures (e.g., 14-helices) and can be used to design foldamers with predictable three-dimensional structures.[3]
N-Methylated Amino Acid Restricts the rotation around the peptide bond, influencing the local backbone conformation and often promoting β-turn formation.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of peptides containing non-natural amino acids.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

Objective: To synthesize a peptide incorporating Fmoc-protected this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(3-aminopropyl)glycine(Boc)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cleavage cocktail: TFA/TIS/Water (95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-(3-aminopropyl)glycine(Boc)-OH.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

In Vitro Plasma Stability Assay

Objective: To determine the half-life of a modified peptide in human plasma.

Materials:

  • Test peptide and an unmodified control peptide

  • Human plasma (anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA for protein precipitation

  • Incubator at 37°C

  • RP-HPLC system

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the test and control peptides in PBS.

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • Spike the peptide into the plasma to a final concentration of 10-100 µM.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.[1]

  • Protein Precipitation:

    • Immediately add the aliquot to a tube containing 3 volumes of cold ACN with 0.1% TFA.

    • Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.[1]

  • Analysis:

    • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

    • Calculate the percentage of peptide remaining at each time point relative to the amount at time 0.

  • Half-Life Calculation: Plot the natural logarithm of the percentage of remaining peptide against time. The half-life (t½) can be determined from the slope of the linear regression.[1]

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Objective: To assess the secondary structure of a modified peptide.

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • CD spectrophotometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the buffer to a final concentration of 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25°C).

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis: Analyze the resulting spectrum for characteristic secondary structure features:

    • α-helix: Negative bands at ~208 nm and ~222 nm.

    • β-sheet: A negative band around 218 nm.

    • Random coil: A strong negative band below 200 nm.

  • Thermal Denaturation (Optional): To assess conformational stability, monitor the CD signal at a specific wavelength (e.g., 222 nm for an α-helical peptide) as a function of increasing temperature to determine the melting temperature (Tm).[8]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow_SPPS cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_cleavage Cleavage and Purification Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotect Next Amino Acid FinalDeprotect Final Fmoc Deprotection Kaiser->FinalDeprotect Final Cycle Cleave Cleavage from Resin (TFA/TIS/H2O) FinalDeprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Plasma_Stability_Assay cluster_incubation Incubation cluster_sampling Sampling and Precipitation cluster_analysis Analysis Peptide Test Peptide Incubate Incubate at 37°C Peptide->Incubate Plasma Human Plasma Plasma->Incubate Timepoints Withdraw Aliquots (t = 0, 15, 30... min) Incubate->Timepoints Precipitate Protein Precipitation (Cold ACN/TFA) Timepoints->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC RP-HPLC Analysis Supernatant->HPLC HalfLife Calculate Half-Life (t½) HPLC->HalfLife

Caption: In Vitro Plasma Stability Assay Workflow.

Signaling_Pathway_GPCR cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response Peptide Modified Peptide (e.g., GLP-1 Analogue) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Phosphorylation of Downstream Targets PKA->Downstream Response Biological Effect (e.g., Insulin Secretion) Downstream->Response

Caption: GPCR Signaling Pathway for a Modified Peptide Agonist.

Conclusion

The strategic incorporation of non-natural amino acids like this compound offers a versatile toolkit for optimizing peptide therapeutics. While direct comparative data for this compound remains an area for further research, comparisons with other well-characterized non-natural amino acids such as D-alanine, β-alanine, and N-methylated amino acids provide a valuable framework for rational peptide design. By carefully selecting non-natural building blocks, researchers can systematically enhance the stability, activity, and overall therapeutic potential of peptide drug candidates. The experimental protocols and workflows provided in this guide serve as a practical resource for the synthesis and evaluation of these modified peptides.

References

A Comparative Guide to (3-Aminopropyl)glycine and PEG Linkers in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable linker is a critical determinant in the design and efficacy of bioconjugates, influencing stability, solubility, pharmacokinetics, and ultimately, therapeutic performance. While Poly(ethylene glycol) (PEG) linkers have become a gold standard in the field, the exploration of alternative linkers is a continuous effort to optimize bioconjugate design. This guide provides a comparative analysis of the well-established PEG linkers and the less-documented (3-Aminopropyl)glycine linker, offering insights into their respective properties and potential applications in bioconjugation.

Overview of Linker Properties

The ideal linker for a bioconjugate should possess a range of properties that contribute to the overall success of the therapeutic or diagnostic agent. These include chemical stability, appropriate length and flexibility, hydrophilicity to enhance solubility, and a lack of immunogenicity. This section will delve into a comparison of how this compound and PEG linkers are positioned to meet these requirements.

This compound Linker: A Profile of a Short, Hydrophilic Moiety

Direct experimental data on the performance of this compound as a standalone linker in bioconjugates is limited in publicly available literature. However, its chemical structure—a short aliphatic chain with two amine groups and a carboxylic acid—allows for informed predictions of its potential characteristics as a linker. It can be considered a short, flexible, and hydrophilic linker. The presence of primary and secondary amine groups, along with a carboxyl group, offers multiple points for conjugation, though this can also present challenges in achieving site-specific attachment.

Derivatives such as N,N-bis(N'-Fmoc-3-aminopropyl)glycine potassium hemisulfate are utilized in peptide synthesis and bioconjugation, indicating its utility as a building block for more complex linker structures.[1] Its small size would likely result in minimal steric hindrance to the conjugated biomolecule.

PEG Linkers: The Versatile and Established Standard

Poly(ethylene glycol) (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) glycol units.[2] They are widely recognized for their ability to improve the pharmacokinetic and pharmacodynamic properties of bioconjugates.[3] Key benefits of PEGylation include enhanced solubility, increased stability against enzymatic degradation, prolonged circulation half-life by reducing renal clearance, and reduced immunogenicity by masking epitopes on the therapeutic protein.[3] PEG linkers are available in a variety of lengths and architectures (linear or branched), allowing for fine-tuning of the bioconjugate's properties.

Quantitative Data Summary

Due to the scarcity of direct comparative studies, this section presents a summary of known quantitative data for PEG linkers and inferred or hypothetical data for the this compound linker based on its chemical properties.

PropertyThis compound Linker (Inferred)PEG Linker (Exemplary Data)
Molecular Weight ~132 DaVariable (e.g., PEG4 ~200 Da, PEG24 ~1100 Da)
Length Short, fixedTunable, from short to very long
Solubility High (hydrophilic amino acid structure)High (hydrophilic polyether chain)
Flexibility HighHigh
Immunogenicity Low (small, endogenous-like structure)Generally low, but anti-PEG antibodies can be a concern
In Vivo Half-Life Extension Minimal (due to small size)Significant, dependent on PEG length
Steric Hindrance LowCan be significant with longer chains
Drug-to-Antibody Ratio (DAR) Impact May have a lower impact on aggregation at high DARs due to its small size.Can help mitigate aggregation of hydrophobic drugs at high DARs.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of bioconjugates. Below are generalized protocols for bioconjugation using amine-reactive linkers, which would be applicable to both this compound (with appropriate functionalization) and PEG linkers.

General Protocol for Amine-Reactive Bioconjugation

This protocol outlines the steps for conjugating an amine-reactive linker (e.g., an NHS-ester functionalized linker) to a protein.

Materials:

  • Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-reactive linker (e.g., NHS-PEG-payload or a conceptual NHS-(3-Aminopropyl)glycine-payload)

  • Reaction buffer (e.g., PBS, pH 7.4-8.5)

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a known concentration.

  • Linker Preparation: Dissolve the amine-reactive linker in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction: Add the linker solution to the protein solution at a specific molar ratio. Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-2 hours) with gentle mixing.

  • Quenching: Add the quenching reagent to stop the reaction by consuming any unreacted linker.

  • Purification: Remove the unreacted linker and other small molecules from the bioconjugate using a suitable purification method.

  • Characterization: Characterize the resulting bioconjugate for parameters such as drug-to-antibody ratio (DAR), purity, and aggregation.

Visualizations

Chemical Structures

Chemical Structures of Linker Backbones cluster_APG This compound cluster_PEG Poly(ethylene glycol) (PEG) APG H₂N-(CH₂)₃-NH-CH₂-COOH PEG H-(O-CH₂-CH₂)n-OH

Caption: Basic chemical structures of this compound and PEG.

Bioconjugation Workflow

General Bioconjugation Workflow Protein Protein (e.g., Antibody) Reaction Conjugation Reaction Protein->Reaction Linker Functionalized Linker (this compound or PEG derivative) Linker->Reaction Payload Payload (e.g., Drug, Fluorophore) Payload->Linker Purification Purification Reaction->Purification Bioconjugate Purified Bioconjugate Purification->Bioconjugate

Caption: A simplified workflow for creating a bioconjugate.

Decision Tree for Linker Selection

Linker Selection Logic Start Start: Linker Selection HalfLife Need to extend in vivo half-life? Start->HalfLife Solubility Is payload solubility a major concern? HalfLife->Solubility No SelectPEG Select PEG Linker HalfLife->SelectPEG Yes StericHindrance Is minimizing steric hindrance critical? Solubility->StericHindrance No Solubility->SelectPEG Yes StericHindrance->SelectPEG No ConsiderAPG Consider Short Linker (e.g., this compound type) StericHindrance->ConsiderAPG Yes

Caption: A decision-making diagram for choosing a linker.

Conclusion

PEG linkers offer a well-established and versatile platform for bioconjugation, with a wealth of data supporting their ability to enhance the therapeutic properties of biomolecules. Their tunable length and proven benefits in improving pharmacokinetics make them a default choice for many applications.

The this compound linker, while not extensively characterized as a standalone linker, represents a class of short, hydrophilic linkers that could be advantageous in specific contexts. Its small size may be beneficial where minimal steric hindrance is paramount and a significant extension of in vivo half-life is not a primary objective. However, the lack of comprehensive experimental data necessitates further research to fully understand its performance characteristics in bioconjugates.

Researchers and drug developers should carefully consider the specific requirements of their bioconjugate when selecting a linker. For applications requiring improved pharmacokinetics and solubility, PEG linkers are a robust choice. For applications where a short, simple, and potentially less immunogenic linker is desired, and further research and development can be undertaken, amino acid-based linkers like this compound may present a viable alternative.

References

Comparative Analysis of the Biological Activities: (3-Aminopropyl)glycine vs. Beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of (3-Aminopropyl)glycine and beta-alanine (B559535). The available scientific literature offers a significant amount of data on the multifaceted roles of beta-alanine as a neurotransmitter and a precursor to carnosine. In contrast, public domain research on the specific biological activities of this compound is notably scarce, preventing a direct, data-driven comparison at this time.

This compound: An Overview

This compound is a chemical compound with limited available information regarding its biological functions.[1][2] Extensive searches of scientific literature and chemical databases did not yield specific experimental data on its receptor binding affinities, functional activities, or its effects on signaling pathways. Its structural similarity to other amino acids suggests potential biological relevance, but this remains to be experimentally validated.

Beta-alanine: A Biologically Active Amino Acid

Beta-alanine is a naturally occurring beta-amino acid that serves as a rate-limiting precursor to the synthesis of carnosine, a dipeptide with significant physiological roles.[3][4] Supplementation with beta-alanine has been shown to increase muscle carnosine concentrations, which helps to buffer acid buildup during high-intensity exercise, thereby enhancing athletic performance and delaying fatigue.[4][5][6][7]

In the central nervous system, beta-alanine functions as a neurotransmitter with agonist activity at several receptors.[3][8] It is recognized as an agonist for strychnine-sensitive inhibitory glycine (B1666218) receptors (GlyRs), though it is less potent than glycine itself.[3][9][10] Beta-alanine also demonstrates activity at GABA-A and GABA-C receptors and acts as a co-agonist at the glycine site of NMDA receptors.[3][8][11][12] Furthermore, it can inhibit the glial GABA uptake through GAT proteins.[3][8]

Quantitative Data on Beta-alanine Activity

The following table summarizes key quantitative data regarding the interaction of beta-alanine with its primary receptor targets.

Parameter Receptor Value Experimental System Reference
EC50 Wild-type Glycine Receptor (α1 subunit)0.7 mMXenopus oocytes[13]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures relevant to the study of beta-alanine, the following diagrams are provided.

GABAA_Glycine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-alanine Beta-alanine GABAAR GABA-A Receptor (Ion Channel) Beta-alanine->GABAAR Agonist GlyR Glycine Receptor (Ion Channel) Beta-alanine->GlyR Agonist GABA GABA GABA->GABAAR Agonist Glycine Glycine Glycine->GlyR Agonist Cl_influx_GABA Cl- Influx GABAAR->Cl_influx_GABA Opens Cl_influx_Gly Cl- Influx GlyR->Cl_influx_Gly Opens Hyperpolarization_GABA Hyperpolarization Cl_influx_GABA->Hyperpolarization_GABA Hyperpolarization_Gly Hyperpolarization Cl_influx_Gly->Hyperpolarization_Gly Inhibition_GABA Neuronal Inhibition Hyperpolarization_GABA->Inhibition_GABA Inhibition_Gly Neuronal Inhibition Hyperpolarization_Gly->Inhibition_Gly

Caption: Signaling pathway for GABA-A and Glycine receptors activated by beta-alanine.

Radioligand_Binding_Assay cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., rat brain) Membrane_Prep Membrane Isolation (Centrifugation) Tissue->Membrane_Prep Protein_Quant Protein Quantification (e.g., BCA Assay) Membrane_Prep->Protein_Quant Incubation Incubation: Membranes + Radioligand + Competitor (beta-alanine) Protein_Quant->Incubation Filtration Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantification (Scintillation Counting) Filtration->Counting Curve_Fitting Non-linear Regression (Competition Curve) Counting->Curve_Fitting Ki_Calc Calculation of Ki/IC50 Curve_Fitting->Ki_Calc

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors (Competitive)

This protocol is adapted from methods used to characterize ligand binding to GABA-A receptors and can be used to determine the binding affinity of unlabeled compounds like beta-alanine.[14][15]

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat cerebral cortex) in a cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[15]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[15]

  • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 - 50,000 x g) for 20-30 minutes at 4°C to pellet the membranes.[14][16]

  • Wash the membrane pellet multiple times by resuspension in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to remove endogenous GABA.[14][15]

  • Resuspend the final pellet in the binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.[14] The protein concentration is determined using a standard method like the BCA assay.[17]

2. Binding Assay:

  • In assay tubes, combine the prepared membranes, a fixed concentration of a suitable radioligand for the GABA-A receptor (e.g., [3H]muscimol), and varying concentrations of the unlabeled competitor (beta-alanine).[15]

  • For determining non-specific binding, use a high concentration of a known GABA-A agonist or antagonist (e.g., 10 mM GABA).[15]

  • Incubate the mixture for a specified time (e.g., 45 minutes) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.[15]

3. Separation and Quantification:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[17]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[17]

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[15]

4. Data Analysis:

  • Subtract the non-specific binding from the total binding at each competitor concentration to obtain specific binding.

  • Plot the specific binding as a function of the log of the competitor concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Conclusion

While this compound remains a compound with uncharacterized biological activity in the public domain, beta-alanine is well-documented as a versatile molecule with significant roles in both peripheral physiology and central neurotransmission. Its ability to enhance athletic performance through carnosine synthesis and to modulate neuronal activity via glycine and GABA receptors makes it a compound of continued interest in pharmacology and nutritional science. Future research is required to elucidate the potential biological activities of this compound and to enable a direct comparison with structurally related compounds like beta-alanine.

References

A Comparative Guide to the Structural Analysis of Peptides With and Without (3-Aminopropyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural implications of incorporating non-natural amino acids like (3-Aminopropyl)glycine (APG) into peptides is crucial for designing novel therapeutics with enhanced properties. This guide provides a comparative overview of the structural analysis of peptides with and without APG, detailing the expected conformational changes, key experimental methodologies, and data interpretation.

This compound is a non-proteinogenic amino acid characterized by a flexible aminopropyl side chain. Its incorporation into a peptide sequence can significantly influence the peptide's secondary structure, stability, and ultimately its biological activity. The primary amino group in the side chain can introduce an additional positive charge, altering the peptide's electrostatic profile and potential interactions.

Expected Structural Perturbations upon APG Incorporation

The introduction of APG in place of a natural amino acid is hypothesized to induce localized conformational changes due to the unique properties of its side chain. The increased flexibility of the propyl chain compared to many natural amino acid side chains can lead to a more disordered local structure. Conversely, the terminal amino group can form salt bridges or hydrogen bonds with other residues, potentially stabilizing specific folded conformations such as β-turns or helical structures. The nature and extent of these structural modifications are highly dependent on the surrounding amino acid sequence and the overall peptide architecture.

Experimental Characterization of Structural Differences

To elucidate the precise structural impact of APG incorporation, a combination of biophysical techniques is employed. The most common and powerful methods for this comparative analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.

Table 1: Comparison of Expected Structural Features

Structural ParameterPeptide without APG (Control)Peptide with APGRationale for Expected Change
Secondary Structure Defined (e.g., α-helix, β-sheet) or random coil depending on the sequence.Potential local disruption of secondary structure due to side chain flexibility, or stabilization of turns/helices through new side chain interactions.The flexible aminopropyl side chain can either disrupt ordered structures or form new intramolecular contacts.
Side Chain Conformation Well-defined for rigid side chains (e.g., Pro, Phe).Increased conformational flexibility of the APG side chain.The four single bonds in the aminopropyl group allow for a high degree of rotational freedom.
Electrostatic Potential Dependent on the charged residues present.Introduction of an additional positive charge at physiological pH.The primary amino group in the APG side chain has a pKa that results in a positive charge.
Solvent Accessibility Varies based on residue position and overall fold.The hydrophilic aminopropyl side chain is likely to be solvent-exposed.The polar nature of the amino group favors interaction with the aqueous solvent.

Key Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. A comparative NMR analysis of a peptide with and without APG can reveal detailed information about changes in conformation and dynamics.

Experimental Workflow for Comparative NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structural Comparison prep_control Prepare Control Peptide nmr_1d 1D ¹H Spectra prep_control->nmr_1d prep_apg Prepare APG-Peptide prep_apg->nmr_1d nmr_2d_tocsy 2D TOCSY nmr_1d->nmr_2d_tocsy nmr_2d_noesy 2D NOESY nmr_2d_tocsy->nmr_2d_noesy nmr_hsqc ¹H-¹⁵N HSQC (if labeled) nmr_2d_noesy->nmr_hsqc noe_restraints NOE Restraint Generation nmr_2d_noesy->noe_restraints assignment Resonance Assignment nmr_hsqc->assignment cs_perturbation Chemical Shift Perturbation Analysis assignment->cs_perturbation structure_calc Structure Calculation noe_restraints->structure_calc overlay Structural Overlay and RMSD Calculation structure_calc->overlay sidechain_analysis Side Chain Conformation Analysis overlay->sidechain_analysis hbond_analysis Hydrogen Bond Network Analysis sidechain_analysis->hbond_analysis

Fig. 1: Experimental workflow for comparative NMR structural analysis.

Methodology:

  • Sample Preparation: Peptides (both the native sequence and the APG-containing analogue) are dissolved in a suitable buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O). For heteronuclear experiments, uniform ¹⁵N or ¹³C labeling may be required.

  • Data Acquisition: A series of NMR experiments are performed on each peptide.

    • 1D ¹H NMR: Provides a general fingerprint of the peptide and assesses overall folding and aggregation state.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides distance restraints between protons that are close in space (< 5 Å), which is crucial for 3D structure determination.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled peptides, this experiment provides a fingerprint of the amide backbone, with each peak corresponding to a single residue.

  • Data Analysis:

    • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.

    • Chemical Shift Perturbation (CSP): Differences in chemical shifts between the control and APG-peptides are mapped onto the sequence to identify regions affected by the substitution.

    • Structure Calculation: NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, are used in molecular dynamics-based software to calculate a family of 3D structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. By comparing the CD spectra of the peptide with and without APG, one can quickly determine if the modification induces significant changes in the overall secondary structure.

Methodology:

  • Sample Preparation: Peptides are dissolved in a non-absorbing buffer (e.g., phosphate buffer) at a known concentration.

  • Data Acquisition: Far-UV CD spectra (typically 190-260 nm) are recorded on a CD spectrometer.

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity (MRE). The MRE spectra of the control and APG-peptides are then compared. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil content.

Table 2: Representative CD Spectroscopy Data

Note: The following data is hypothetical and for illustrative purposes to demonstrate how results would be presented. Actual results will vary depending on the peptide sequence.

Peptideα-Helix (%)β-Sheet (%)Random Coil (%)Key Spectral Features
Control Peptide 451045Minima at ~208 and ~222 nm, maximum at ~195 nm.
APG-Peptide 351253Reduced intensity of minima at ~208 and ~222 nm, indicating a decrease in helicity.

Logical Framework for Structural Comparison

The decision to proceed with more in-depth structural analysis is often based on initial screening with techniques like CD spectroscopy.

G start Synthesize Control and APG-Peptides cd Perform Comparative CD Spectroscopy start->cd decision Significant Spectral Change? cd->decision nmr Proceed with Detailed NMR Structural Analysis decision->nmr Yes no_change Conclude No Major Secondary Structure Change decision->no_change No end Publish Findings nmr->end no_change->end

Fig. 2: Decision-making process for structural analysis.

Comparative Efficacy of Glycine Amide Derivatives as Vascular Adhesion Protein-1 (VAP-1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of glycine (B1666218) amide derivatives as inhibitors of Vascular Adhesion Protein-1 (VAP-1), supported by experimental data. VAP-1, a dual-function enzyme and adhesion molecule, plays a significant role in inflammatory processes, making it a key target for therapeutic intervention.

This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflow. While the primary focus of this guide is on the broader class of glycine amide derivatives due to the availability of public data, it provides a foundational understanding for the development and evaluation of more specific structures like (3-Aminopropyl)glycine derivatives.

Data Presentation: Inhibitory Efficacy of Glycine Amide Derivatives against VAP-1

The following table summarizes the in vitro inhibitory activity (IC50) of selected glycine amide derivatives against human and rat VAP-1. Lower IC50 values indicate greater potency.

Compound IDDerivative ClassTarget SpeciesIC50 (µM)Reference
3 Glycine AmideNot SpecifiedModerate Activity[1]
4g Glycine AmideRatPotent ex vivo activity[1]
17h Glycine AmideHuman14-fold > Compound 1Not Specified
37b Glycine AmideHuman0.019[2]
Rat0.0051[2]
45 Glycine AmideHuman0.34[2]
Rat0.036[2]

Experimental Protocols

A detailed methodology for determining the in vitro inhibitory activity of compounds against VAP-1 is crucial for reproducible and comparable results. The following protocol is based on a commonly used fluorometric assay.

In Vitro VAP-1 Enzyme Inhibition Assay (Fluorometric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VAP-1 enzymatic activity.

Principle: The enzymatic activity of VAP-1 catalyzes the oxidative deamination of a primary amine substrate (e.g., benzylamine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.

Materials:

  • Recombinant human or rat VAP-1

  • Test compounds (e.g., this compound derivatives)

  • Benzylamine (B48309) (substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by serial dilution in PBS.

    • Prepare a reaction mixture containing Amplex Red and HRP in PBS.

    • Prepare a solution of benzylamine in PBS.

  • Assay Protocol:

    • To each well of a 96-well plate, add a small volume of the test compound solution at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no VAP-1).

    • Add the VAP-1 enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the benzylamine substrate solution to all wells.

    • Immediately add the Amplex Red/HRP reaction mixture to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the test compound.

    • Normalize the reaction rates to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Mandatory Visualizations

VAP-1 Signaling Pathway in Inflammation

The following diagram illustrates the role of Vascular Adhesion Protein-1 (VAP-1) in the inflammatory cascade. VAP-1 acts as both an adhesion molecule and an enzyme on the surface of endothelial cells. Its enzymatic activity generates hydrogen peroxide (H₂O₂), which promotes the expression of other adhesion molecules, facilitating leukocyte transmigration into inflamed tissues.

VAP1_Signaling_Pathway cluster_endothelium Endothelial Cell Leukocyte Leukocyte VAP1 VAP-1 Leukocyte->VAP1 Adhesion_Molecules Other Adhesion Molecules (e.g., ICAM-1) Leukocyte->Adhesion_Molecules Enhanced Adhesion Inflamed_Tissue Inflamed Tissue Leukocyte->Inflamed_Tissue Transmigration H2O2 H₂O₂ VAP1->H2O2 Enzymatic Activity H2O2->Adhesion_Molecules Upregulation

Caption: VAP-1 mediated leukocyte adhesion and transmigration during inflammation.

Experimental Workflow for Screening VAP-1 Inhibitors

This diagram outlines a typical workflow for the screening and evaluation of potential VAP-1 inhibitors, from initial compound library screening to in vivo efficacy studies.

VAP1_Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow A Compound Library (this compound Derivatives) B Primary Screening (In Vitro VAP-1 Inhibition Assay) A->B C Hit Identification (Potent & Selective Compounds) B->C D Secondary Assays (e.g., Cell-based Adhesion Assays) C->D Hits E Lead Optimization (Structure-Activity Relationship) D->E F In Vivo Efficacy Studies (Animal Models of Inflammation) E->F Leads G Preclinical Development F->G

Caption: A generalized workflow for the discovery and development of VAP-1 inhibitors.

References

Navigating the Challenges of Incorporating (3-Aminopropyl)glycine: A Head-to-Head Comparison of Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of non-standard amino acids like (3-Aminopropyl)glycine into peptide sequences is a critical step in the design of novel therapeutics and research tools. The unique structural properties of this compound, particularly its secondary amine within the side chain, can present significant challenges during solid-phase peptide synthesis (SPPS), leading to low coupling efficiencies and undesired side products. The choice of coupling reagent is therefore a pivotal factor in overcoming these hurdles. This guide provides an objective, data-driven comparison of various coupling reagents for the efficient incorporation of this compound.

This compound, also known as aminoethylglycine (Aeg), is a key building block in the synthesis of Peptide Nucleic Acids (PNAs), where its backbone structure mimics the sugar-phosphate backbone of DNA and RNA. Its incorporation into standard peptides can also confer unique conformational constraints and functional properties. However, the steric hindrance and potential for side reactions associated with its structure necessitate a careful selection of coupling methodology.

Performance Under Pressure: A Quantitative Comparison of Coupling Reagents

While direct head-to-head comparative studies for this compound are limited in publicly available literature, we can extrapolate performance from studies on other sterically hindered and challenging amino acids. The following table summarizes the expected performance of common coupling reagents for the incorporation of Fmoc-(3-Aminopropyl)glycine-OH, based on their known reactivity profiles and data from analogous difficult couplings.

Coupling ReagentClassTypical Yield (%)Typical Purity (%)Key AdvantagesPotential Disadvantages
HATU Uronium Salt>95>95High reactivity, fast kinetics, low racemization.[1][2]Higher cost, potential for guanidinylation side reaction.
HBTU Uronium Salt90-9590-95Good reactivity, widely used.[1][2]Less reactive than HATU, potential for guanidinylation.
TBTU Uronium Salt90-9590-95Similar to HBTU, effective for many couplings.Less reactive than HATU, potential for guanidinylation.
PyBOP Phosphonium (B103445) Salt90-9590-95High reactivity, less prone to guanidinylation than uronium salts.Byproducts can be difficult to remove.
COMU Uronium Salt>95>95High reactivity, safer (non-explosive) byproducts compared to benzotriazole-based reagents.Higher cost.
DIC/HOBt Carbodiimide80-9085-95Cost-effective, commonly used for standard couplings.Slower reaction rates, higher risk of racemization and side reactions with hindered amino acids.
DIC/Oxyma Carbodiimide85-9590-95More effective than DIC/HOBt at reducing racemization.Slower than onium salts.

Disclaimer: The quantitative data presented above is an estimation based on the performance of these reagents with other sterically hindered amino acids and in the synthesis of PNA monomers. Actual yields and purities may vary depending on the specific peptide sequence, reaction conditions, and the purity of the this compound derivative used.

In-Depth: Mechanism of Action and Suitability

The efficiency of a coupling reagent is intrinsically linked to its mechanism of activating the carboxylic acid of the incoming amino acid.

  • Uronium/Aminium Salts (HATU, HBTU, TBTU, COMU): These reagents react with the carboxylic acid to form a highly reactive active ester. HATU is generally considered the most effective due to the formation of a 7-azabenzotriazolyl (OAt) ester, which is more reactive than the benzotriazolyl (OBt) ester formed by HBTU and TBTU.[2] COMU, a third-generation uronium salt, offers comparable reactivity to HATU with the added benefit of producing non-explosive byproducts.

  • Phosphonium Salts (PyBOP): Similar to uronium salts, phosphonium reagents form reactive esters. They are known for their high efficiency and are a good alternative to uronium salts, particularly when trying to avoid guanidinylation, a side reaction where the coupling reagent reacts with the deprotected N-terminal amine of the peptide chain.

  • Carbodiimides (DIC): Carbodiimides, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure), are a more traditional class of coupling reagents. While cost-effective, they are generally less reactive and more prone to racemization, especially with sterically hindered amino acids. The use of Oxyma Pure as an additive is recommended over HOBt for challenging couplings as it has been shown to be more effective at suppressing side reactions.

Experimental Protocols: A Guide to Best Practices

To ensure the highest possible coupling efficiency when working with this compound, the following optimized protocols are recommended.

Protocol 1: Coupling using HATU
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-(3-Aminopropyl)glycine-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended or a double coupling can be performed.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Coupling using DIC/Oxyma
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.

  • Coupling Mixture: In a separate vessel, dissolve Fmoc-(3-Aminopropyl)glycine-OH (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

  • Activation and Coupling: Add DIC (3 equivalents) to the amino acid/Oxyma mixture and immediately add the solution to the resin. Agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for reaction completion.

Visualizing the Workflow

PeptideCouplingWorkflow start Start: Deprotected Peptide-Resin dissolve_aa Dissolve Fmoc-(3-Aminopropyl)glycine-OH and Coupling Reagent in Solvent start->dissolve_aa add_base Add Base (e.g., DIPEA) (for Onium/Phosphonium Salts) dissolve_aa->add_base pre_activation Pre-activation (Optional, but recommended) add_base->pre_activation add_to_resin Add Activated Amino Acid to Peptide-Resin pre_activation->add_to_resin coupling_reaction Coupling Reaction (Agitation, Time, Temperature) add_to_resin->coupling_reaction wash_resin Wash Resin (Remove excess reagents) coupling_reaction->wash_resin monitoring Monitor Completion (e.g., Kaiser Test) wash_resin->monitoring recouple Recouple or Cap Unreacted Amines monitoring->recouple Incomplete next_cycle Proceed to Next Deprotection/ Coupling Cycle monitoring->next_cycle Complete recouple->add_to_resin

References

Assessing the Impact of (3-Aminopropyl)glycine on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids is a key strategy in peptide-based drug design to enhance conformational stability, receptor affinity, and proteolytic resistance. (3-Aminopropyl)glycine (APG), a glycine (B1666218) derivative with a flexible aminopropyl side chain, presents a novel building block for peptide modification. However, a comprehensive analysis of its impact on peptide conformation is currently lacking in published literature. This guide provides a framework for researchers to systematically assess the conformational effects of incorporating APG into a peptide sequence, comparing it with a native counterpart.

The methodologies outlined below, from peptide synthesis to detailed biophysical analysis, will enable the generation of crucial data to understand the structural implications of this modification. This guide is intended to serve as a blueprint for conducting such a comparative study.

Peptide Synthesis

The initial step involves the synthesis of the peptide of interest and its APG-modified analogue. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for this purpose.[1][2]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either a standard amino acid or the custom-synthesized Fmoc-(3-Aminopropyl)glycine) using a coupling reagent (e.g., HATU, HBTU). Couple the activated amino acid to the deprotected N-terminus of the resin-bound peptide.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection, coupling, and washing cycles for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry and analytical HPLC.

Workflow for Peptide Synthesis and Initial Characterization

cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization Resin Resin Preparation Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Washing Coupling->Wash1 Wash1->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Wash1->Cleavage Final Cycle HPLC RP-HPLC Purification Cleavage->HPLC MassSpec Mass Spectrometry HPLC->MassSpec AnalytHPLC Analytical HPLC HPLC->AnalytHPLC

Fig. 1: Workflow for SPPS and subsequent peptide purification and characterization.

Conformational Analysis: Experimental Approaches

A combination of spectroscopic techniques is essential to experimentally determine and compare the secondary structures of the native and APG-modified peptides.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the overall secondary structure content of a peptide in solution.[3][4][5]

2.1.1. Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Dissolve the purified peptides in an appropriate buffer (e.g., phosphate (B84403) buffer) to a final concentration of 50-100 µM.

  • Data Acquisition: Record the CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature (e.g., 25°C) using a CD spectropolarimeter.

  • Data Analysis: Process the raw data (ellipticity) and convert it to mean residue ellipticity (MRE). Deconvolute the spectra using algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level, enabling the determination of the three-dimensional structure of the peptide.[6][7][8][9]

2.2.1. Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Dissolve the peptide samples in a suitable buffer, often containing D₂O for the lock signal, to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).

  • Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.

  • Structural Calculation: Use the distance restraints derived from NOESY data to calculate a family of 3D structures consistent with the experimental data.

Workflow for Experimental Conformational Analysis

cluster_cd Circular Dichroism cluster_nmr NMR Spectroscopy Peptide Purified Peptide (Native & APG-modified) CD_Spec Acquire CD Spectrum Peptide->CD_Spec NMR_Spec Acquire 2D NMR Data (TOCSY, NOESY) Peptide->NMR_Spec CD_Analysis Deconvolution & Secondary Structure Estimation CD_Spec->CD_Analysis NMR_Assign Resonance Assignment NMR_Spec->NMR_Assign NMR_Calc 3D Structure Calculation NMR_Assign->NMR_Calc

Fig. 2: Experimental workflow for peptide conformational analysis using CD and NMR.

Conformational Analysis: Computational Approaches

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of peptides and complement experimental data.[10][11][12]

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup: Build the initial 3D structures of both the native and APG-modified peptides. Solvate each peptide in a water box with appropriate ions to neutralize the system.

  • Parameterization: For the APG residue, appropriate force field parameters may need to be generated if they are not already available.

  • Minimization and Equilibration: Minimize the energy of the system to remove steric clashes, followed by a period of equilibration where the temperature and pressure are brought to the desired values.

  • Production Run: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space of the peptides.

  • Trajectory Analysis: Analyze the resulting trajectories to determine secondary structure populations, hydrogen bonding patterns, and dominant conformations.

Data Presentation and Comparison

To facilitate a clear comparison, the quantitative data obtained from the experimental and computational analyses should be summarized in tables.

Table 1: Comparison of Secondary Structure Content from CD Spectroscopy

Peptideα-Helix (%)β-Sheet (%)Random Coil (%)
Native PeptideValueValueValue
APG-Modified PeptideValueValueValue

Table 2: Key NMR-Derived Structural Parameters

PeptideNumber of NOE RestraintsRMSD (Å) for Backbone AtomsDominant Conformation
Native PeptideValueValueDescription
APG-Modified PeptideValueValueDescription

Table 3: Summary of Molecular Dynamics Simulation Results

PeptideAverage α-Helix Content (%)Average β-Sheet Content (%)Dominant Conformational States
Native PeptideValueValueDescription of major clusters
APG-Modified PeptideValueValueDescription of major clusters

Concluding Assessment

By systematically applying the outlined synthetic, experimental, and computational workflows, researchers can generate a robust dataset to assess the impact of incorporating this compound on peptide conformation. The comparative data presented in the tables will allow for a clear and objective evaluation of how the flexible aminopropyl side chain of APG influences the secondary and tertiary structure of the peptide. This understanding is critical for the rational design of novel peptide-based therapeutics with tailored conformational properties.

References

A Researcher's Guide to Investigating Antibody Cross-Reactivity Against (3-Aminopropyl)glycine-Containing Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals venturing into the realm of novel peptide-based therapeutics and diagnostics, understanding the specificity of antibodies is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies of antibodies raised against epitopes containing the non-standard amino acid, (3-Aminopropyl)glycine (APG). While specific experimental data for anti-APG antibodies is not widely published, this guide outlines the necessary experimental design, detailed protocols, and data presentation strategies based on established principles of antibody characterization.

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1][2][3] This phenomenon can compromise the specificity and reliability of immunoassays, leading to inaccurate results.[1] Therefore, rigorous testing for cross-reactivity against closely related structures is a critical validation step in antibody development.

Experimental Design: A Hypothetical Study

To assess the cross-reactivity of an antibody generated against a peptide containing this compound, a panel of peptides with systematic variations should be designed. The core principle is to compare the antibody's binding affinity to its target immunogen versus its affinity for structurally analogous peptides.

Target Immunogen Peptide: A peptide of 10-15 amino acids in length, which has proven effective for generating specific antibodies, containing the APG residue.[4] For this example, let's designate the target peptide as P-APG .

Example P-APG Sequence: H₂N-Leu-Gly-Val-APG-Ser-Ile-Ala-Lys-COOH

Control Peptides for Cross-Reactivity Assessment:

  • P-Lys: A peptide where the APG residue is replaced with Lysine (Lys), a standard amino acid with a similar side-chain length and positive charge.

  • P-Orn: A peptide where APG is substituted with Ornithine (Orn), which has a shorter side-chain than Lysine but also a terminal amino group.

  • P-Gly: A peptide where the APG residue is replaced by Glycine (Gly) to assess the contribution of the aminopropyl side-chain to the epitope.

  • P-Ala: A peptide with Alanine (Ala) in place of APG to test for non-specific binding to a small, neutral side-chain.

  • Scrambled Peptide: A peptide with the same amino acid composition as P-APG but in a randomized sequence to serve as a negative control for sequence-specific binding.

The design of these peptides is crucial for dissecting the specificity of the antibody and identifying the structural features it recognizes.[5][6]

Comparative Data Presentation

Quantitative data from immunoassays should be summarized in clear, comparative tables. This allows for a direct assessment of the antibody's binding profile across the different peptide variants.

Table 1: Competitive ELISA Data for Anti-P-APG Antibody

Peptide AntigenIC50 (nM)% Cross-Reactivity
P-APG (Target) 15100%
P-Lys3504.3%
P-Orn8001.9%
P-Gly> 10,000< 0.15%
P-Ala> 10,000< 0.15%
Scrambled PeptideNot DetectableNot Applicable

% Cross-Reactivity = (IC50 of P-APG / IC50 of Test Peptide) x 100

Table 2: Western Blot Signal Intensity Analysis

Peptide-BSA ConjugateRelative Signal Intensity (%)
P-APG-BSA 100
P-Lys-BSA8
P-Orn-BSA3
P-Gly-BSA< 1
P-Ala-BSA< 1
Scrambled-BSANo Signal

Experimental Protocols

Detailed methodologies are essential for the reproducibility of cross-reactivity studies. Below are standard protocols for competitive ELISA and Western Blotting, adapted for this hypothetical study.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay measures the ability of the control peptides to compete with the target P-APG peptide for binding to the anti-P-APG antibody.

Materials:

  • High-binding 96-well ELISA plates[7]

  • Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6)[8]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)[9]

  • Anti-P-APG Antibody

  • HRP-conjugated Secondary Antibody

  • TMB Substrate Solution[8]

  • Stop Solution (e.g., 2N H₂SO₄)[8]

  • Peptides: P-APG, P-Lys, P-Orn, P-Gly, P-Ala, Scrambled Peptide

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of P-APG peptide solution (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.[7][8]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[9]

  • Competitive Incubation:

    • Prepare serial dilutions of the competitor peptides (P-APG, P-Lys, P-Orn, P-Gly, P-Ala, Scrambled Peptide).

    • In a separate plate or tubes, mix a constant concentration of the anti-P-APG antibody with each dilution of the competitor peptides. Incubate for 1 hour at room temperature.

  • Sample Addition: Wash the coated plate three times. Transfer 100 µL of the antibody-competitor peptide mixtures to the corresponding wells of the coated plate. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.[8]

  • Detection: Wash the plate five times. Add 100 µL of TMB Substrate to each well. Incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of competitor peptide bound to the primary antibody.

Protocol 2: Western Blot Analysis

This technique is used to assess the antibody's ability to bind to the various peptides when they are immobilized on a membrane.

Materials:

  • Peptide-BSA conjugates (P-APG-BSA, P-Lys-BSA, etc.)

  • SDS-PAGE gels and running buffer

  • PVDF or Nitrocellulose membrane[10]

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Anti-P-APG Antibody

  • HRP-conjugated Secondary Antibody

  • Chemiluminescent Substrate (ECL)[11]

  • Imaging system (e.g., CCD camera)

Procedure:

  • Sample Preparation and Electrophoresis:

    • Load equal amounts of each peptide-BSA conjugate into the wells of an SDS-PAGE gel.

    • Run the gel to separate the conjugates by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9][10]

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[9][12]

  • Primary Antibody Incubation: Incubate the membrane with the anti-P-APG antibody (diluted in Blocking Buffer) overnight at 4°C with agitation.[12][13]

  • Washing: Wash the membrane three times for 10 minutes each with Wash Buffer (TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[11][12]

  • Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[11]

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The intensity of the bands will correspond to the antibody's binding affinity for each peptide conjugate.

Visualizing Experimental Concepts and Workflows

Diagrams created using Graphviz can effectively illustrate complex biological concepts and experimental procedures.

AntibodySpecificity Antibody Antibody Paratope PAPG P-APG (Target Epitope) Antibody->PAPG High Affinity Binding (Specific Recognition) PLys P-Lys (Similar Epitope) Antibody->PLys Low Affinity Binding (Cross-Reactivity) PScrambled Scrambled Peptide (Unrelated Epitope)

Caption: Principle of antibody specificity and cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection A 1. Coat Plate with P-APG Peptide B 2. Wash Plate A->B C 3. Block Plate B->C D 4. Incubate Anti-APG Ab with Competitor Peptides E 5. Add Mixture to Plate D->E F 6. Add HRP-Secondary Ab E->F G 7. Add TMB Substrate H 8. Stop Reaction G->H I 9. Read Absorbance (450nm) H->I

Caption: Workflow for the competitive ELISA protocol.

References

Benchmarking the performance of (3-Aminopropyl)glycine linkers in fusion proteins

Author: BenchChem Technical Support Team. Date: December 2025

The choice of a linker to connect functional domains in a fusion protein is critical and can significantly impact the protein's expression, folding, stability, and biological activity.[1] Researchers typically choose between flexible, rigid, and in vivo cleavable linkers based on the specific requirements of their application.[2][3] Flexible linkers, rich in amino acids like glycine (B1666218) and serine, offer conformational freedom to the fused domains.[1][4] In contrast, rigid linkers, such as those with α-helical structures, act as spacers to maintain a fixed distance and orientation between domains, which can be crucial for preventing steric hindrance.[1][5]

Quantitative Performance Comparison of Common Linkers

The selection of an optimal linker is context-dependent, and the following tables summarize experimental data from various studies, highlighting the impact of different linker types on key performance indicators.

Table 1: Impact of Linker Type on Fusion Protein Performance

Fusion ProteinLinker TypeLinker SequenceExpression YieldThermal Stability (Tm)Biological ActivityReference
Bifunctional β-glucanase-xylanaseFlexible(Gly4Ser)3--Improved over direct fusion[1]
Bifunctional β-glucanase-xylanaseRigid(EAAAK)n, n=1-3-Increased with linker lengthSignificantly improved after linker insertion[2]
scFvFlexible(GGGGS)3--Suitable for constructing scFv due to high flexibility[2]
Myc epitope-tagged Est2pFlexible(Gly)8--Greatly improved functionality[2]
ActRIIB-Fc homodimerFlexibleGGG, (G4S)4-No differenceNo change in binding and inhibition[6]
ActRIIB-Fc homodimerRigidhIgA1 hinge, (AP)x11Lower % of correct sizeNo differenceImproved overall affinity to an anti-ActRIIB antibody[6]
Human growth hormone-transferrinRigid[A(EAAAK)4A]21.7- and 2.4-fold higher-2-fold lower ED50[3]

Note: "-" indicates that specific quantitative data was not provided in the source.

Experimental Protocols for Linker Evaluation

To benchmark the performance of a novel linker like (3-Aminopropyl)glycine against established linkers, a systematic experimental approach is required.

Fusion Protein Construction

Objective: To generate a series of fusion protein constructs with different linkers connecting two functional domains (Domain A and Domain B).

Methodology:

  • Gene Synthesis: Synthesize the DNA sequences encoding Domain A, Domain B, and the various linkers to be tested (e.g., this compound repeats of varying lengths, (GGGGS)n, and (EAAAK)n).

  • Cloning: Use standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly) to insert the Domain A-Linker-Domain B cassettes into a suitable expression vector (e.g., pET vectors for E. coli expression or pcDNA vectors for mammalian expression). It is advisable to test both N-terminal and C-terminal fusions (A-linker-B and B-linker-A) as the optimal arrangement can be protein-dependent.[7]

  • Sequence Verification: Verify the sequence of all constructs by Sanger sequencing.

Protein Expression and Purification

Objective: To express and purify the different fusion protein variants.

Methodology:

  • Expression: Transform the expression vectors into a suitable host (e.g., E. coli BL21(DE3) or HEK293 cells). Induce protein expression under optimized conditions (e.g., IPTG concentration and temperature for E. coli, or transfection reagent and time for mammalian cells).

  • Lysis: Harvest the cells and lyse them using appropriate methods (e.g., sonication for bacteria, or detergent-based lysis for mammalian cells).

  • Purification: Purify the fusion proteins from the cell lysate, typically using affinity chromatography based on a tag fused to the protein (e.g., His-tag, GST-tag). Further purification steps like size-exclusion chromatography may be necessary to obtain highly pure protein.

  • Quantification: Determine the protein concentration of the purified fractions (e.g., using a BCA assay or by measuring absorbance at 280 nm). The expression yield can be calculated as the amount of purified protein per volume of culture.

Biophysical Characterization

Objective: To assess the stability and folding of the fusion proteins.

Methodology:

  • SDS-PAGE and Western Blot: Analyze the purified proteins by SDS-PAGE to check for purity and the expected molecular weight. Western blotting with antibodies against the domains or an affinity tag can confirm the identity of the protein.

  • Circular Dichroism (CD) Spectroscopy: Use CD spectroscopy to assess the secondary structure of the fusion proteins. Properly folded domains should retain their characteristic CD spectra.

  • Differential Scanning Fluorimetry (DSF) or Calorimetry (DSC): Determine the thermal stability (melting temperature, Tm) of the fusion proteins. A higher Tm indicates greater stability.

Functional Assays

Objective: To evaluate the biological activity of the fusion proteins.

Methodology: The specific functional assays will depend on the nature of the fused domains.

  • Enzyme Activity: If one of the domains is an enzyme, measure its kinetic parameters (e.g., Km and kcat).

  • Binding Affinity: If one or both domains are binding proteins (e.g., antibody fragments, receptors), determine their binding affinity to their respective targets using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

  • Cell-based Assays: If the fusion protein is designed to act on cells, perform relevant cell-based assays, such as proliferation assays, reporter gene assays, or apoptosis assays.

Visualizing Experimental Design and Concepts

Experimental_Workflow cluster_Construct_Design 1. Construct Design cluster_Cloning 2. Cloning into Expression Vector cluster_Expression_Purification 3. Expression & Purification cluster_Analysis 4. Performance Benchmarking A Domain A Gene Plasmid Expression Vector A->Plasmid B Domain B Gene B->Plasmid L1 This compound Linker DNA L1->Plasmid L2 Flexible Linker (GGGGS)n DNA L2->Plasmid L3 Rigid Linker (EAAAK)n DNA L3->Plasmid Host Host System (E. coli / Mammalian) Plasmid->Host Purification Affinity & Size-Exclusion Chromatography Host->Purification Stability Biophysical Characterization (CD, DSF/DSC) Purification->Stability Activity Functional Assays (Enzyme kinetics, Binding) Purification->Activity Yield Quantification (BCA, A280) Purification->Yield

Caption: Experimental workflow for benchmarking linker performance.

Linker_Function Fusion Protein Fusion Protein Domain A Domain A Fusion Protein->Domain A Domain B Domain B Fusion Protein->Domain B Linker Linker Fusion Protein->Linker Expression Yield Expression Yield Linker->Expression Yield influences Folding & Stability Folding & Stability Linker->Folding & Stability influences Biological Activity Biological Activity Linker->Biological Activity influences Pharmacokinetics Pharmacokinetics Linker->Pharmacokinetics influences

Caption: Impact of the linker on fusion protein properties.

By following these guidelines, researchers can systematically evaluate the performance of this compound or any other novel linker in comparison to well-characterized alternatives, leading to the rational design of more effective fusion proteins.

References

Safety Operating Guide

Proper Disposal of (3-Aminopropyl)glycine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of (3-Aminopropyl)glycine, a glycine (B1666218) derivative.

This compound is classified as a non-hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is crucial to handle all laboratory chemicals with care and to adhere to institutional and local regulations for waste disposal.

Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area. In case of a spill, avoid dust formation, collect the material, and place it in a suitable container for disposal.

Disposal Procedures for this compound

The recommended disposal method for this compound depends on its physical state (solid or aqueous solution) and any potential contamination with hazardous materials.

Step 1: Waste Identification and Segregation

  • Uncontaminated this compound: If the compound is in its pure form (solid or dissolved in a non-hazardous solvent like water) and has not been mixed with any hazardous chemicals, it can be treated as non-hazardous waste.

  • Contaminated this compound: If the compound has been mixed with or is contaminated by a hazardous substance, it must be treated as hazardous waste. The disposal protocol for the hazardous component takes precedence. Always segregate hazardous waste from non-hazardous waste to prevent cross-contamination and ensure proper disposal.

Step 2: Disposal of Solid, Non-Hazardous this compound

  • Containerization: Place the solid this compound waste into a clearly labeled, sealed container. Original containers are preferred. Do not mix with other waste streams.

  • Labeling: Label the container clearly as "this compound" or "Non-Hazardous Chemical Waste."

  • Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office for their specific procedures for disposing of non-hazardous solid chemical waste. Some institutions may allow for disposal in the regular trash, while others may require it to be collected by their chemical waste team.

Step 3: Disposal of Aqueous, Non-Hazardous this compound Solutions

For small quantities of dilute, non-hazardous aqueous solutions of this compound:

  • Neutralization (if necessary): Check the pH of the solution. While this compound is not expected to be highly acidic or basic, it is good practice to ensure the pH is within a neutral range (typically 6-8) before drain disposal.

  • Dilution: Dilute the solution with a copious amount of water (at least 20 times the volume of the solution).

  • Drain Disposal: Pour the diluted solution down the sanitary sewer, followed by flushing with additional water.

  • Regulatory Compliance: Always confirm with your local and institutional regulations that drain disposal of non-hazardous amino acid solutions is permitted.

Summary of Key Information

PropertyInformationSource
Chemical Name This compoundPubChem
CAS Number 2875-41-4Sigma-Aldrich
GHS Hazard Classification Not a hazardous substance or mixtureSigma-Aldrich
Primary Disposal Route Non-Hazardous Waste StreamGeneral Lab Safety
PPE Requirement Lab coat, safety glasses, glovesGeneral Lab Safety

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated hazardous_waste Treat as Hazardous Waste. Follow institutional protocols for hazardous waste disposal. is_contaminated->hazardous_waste Yes is_solid Is the waste solid? is_contaminated->is_solid No end End of Disposal Process hazardous_waste->end solid_disposal Containerize, label as 'Non-Hazardous Waste', and consult EHS for pickup or approved trash disposal. is_solid->solid_disposal Yes aqueous_disposal For small, dilute quantities: Neutralize pH if necessary, dilute with copious water, and dispose down the drain (per local regulations). is_solid->aqueous_disposal No solid_disposal->end aqueous_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

Personal protective equipment for handling (3-Aminopropyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

(3-Aminopropyl)glycine , also known as N-(3-aminopropyl)glycine or 2-(3-aminopropylamino)acetic acid, requires careful handling to minimize exposure and ensure laboratory safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment

Based on available GHS information, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment (PPE) is mandatory:

Protection TypeRequired EquipmentSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles must provide a complete seal around the eyes to protect against splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.
Hand Protection Double-Gloving with Chemical-Resistant GlovesWear two pairs of nitrile gloves. The outer glove should be removed immediately upon contamination.
Body Protection Laboratory Coat or Chemical-Resistant GownA lab coat is the minimum requirement. For procedures with a higher risk of splashes, a polyethylene-coated or other laminate material gown is recommended.
Respiratory Protection N95 or N100 Particulate RespiratorTo prevent inhalation of the solid compound, especially when weighing or transferring, an N95 or N100 respirator is necessary.

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of this compound. The following step-by-step guidance outlines the key procedures from preparation to post-handling.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Designate a specific area for handling this compound to prevent cross-contamination.

  • Weighing and Transfer:

    • Wear all required PPE as detailed in the table above.

    • When weighing the solid compound, perform this task in a fume hood or a balance enclosure to control dust.

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid. Avoid creating dust.

    • Close the container tightly immediately after use.

  • Dissolution and Reaction:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • If the process generates heat, use appropriate cooling methods.

    • Keep all containers with this compound clearly labeled.

  • Post-Handling and Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., 70% ethanol), followed by a thorough wash with soap and water.

    • Remove PPE carefully, avoiding skin contact with the contaminated outer surfaces. Dispose of single-use PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Dispose of unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous solid waste.

    • Contaminated materials such as gloves, weigh paper, and absorbent pads should also be collected in a designated "Hazardous Solid Waste" container.

  • Liquid Waste:

    • Aqueous solutions of this compound should be collected in a labeled "Hazardous Liquid Waste" container.

    • Do not dispose of solutions down the drain unless it is a highly diluted rinsing and is in accordance with local regulations. Generally, it is best to collect all waste for professional disposal.

  • Decontamination:

    • All glassware and equipment should be rinsed with a suitable solvent to remove any residual compound. This rinseate must also be collected as hazardous liquid waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound prep 1. Preparation - Don PPE - Prepare work area - Assemble equipment weigh 2. Weighing & Transfer - Use fume hood - Minimize dust - Seal container prep->weigh dissolve 3. Dissolution/Reaction - Add solid to solvent slowly - Label all containers weigh->dissolve decon 4. Decontamination - Clean work surfaces - Decontaminate equipment dissolve->decon ppe_removal 5. PPE Removal - Remove carefully - Avoid cross-contamination decon->ppe_removal waste_collection 6. Waste Collection - Segregate solid & liquid waste - Label waste containers ppe_removal->waste_collection disposal 7. Final Disposal - Follow institutional procedures waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.